5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDXECFYUAOJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177334-30-3 | |
| Record name | 5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a detailed characterization of this compound. Given the specificity of this molecule, this guide combines data on the free base with theoretical considerations for its hydrochloride salt, ensuring a thorough understanding for research and application purposes.
Compound Identity and Structure
This compound is a derivative of the oxazolidinone class of compounds, a group known for its significant pharmacological applications, including antibacterial agents. The presence of a primary amine allows for the formation of a hydrochloride salt, which typically enhances aqueous solubility and stability.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Key Identifiers:
| Identifier | Value | Source |
| Compound Name | This compound | - |
| Free Base Name | 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one | [1] |
| CAS Number (Free Base) | 121082-84-6 | [1] |
| Molecular Formula (HCl Salt) | C₁₀H₁₃ClN₂O₂ | Derived |
| Molecular Weight (HCl Salt) | 228.68 g/mol | Derived |
| Molecular Formula (Free Base) | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight (Free Base) | 192.21 g/mol | [1] |
Physicochemical Properties
Direct experimental data for this compound is not extensively available in the public domain. Therefore, this section presents a combination of data for the free base, predicted values for the hydrochloride salt, and comparative data from structurally related oxazolidinone derivatives.
Table of Physicochemical Properties:
| Property | Value (Predicted/Inferred) | Remarks and Comparative Insights |
| Melting Point (°C) | >220 (decomposes) | Inferred from similar hydrochloride salts of oxazolidinone derivatives which often exhibit high melting points with decomposition[2]. Pure crystalline solids typically have a sharp melting range of 0.5-1.0°C[3]. |
| Solubility | Water: SolubleDMSO: SolubleMethanol: Sparingly Soluble | The hydrochloride salt form is expected to significantly enhance aqueous solubility compared to the free base due to the ionization of the primary amine. This is a common strategy in drug development to improve bioavailability[4]. |
| pKa | ~7-8 | Predicted for the protonated primary amine. The exact value is influenced by the electron-withdrawing effects of the nearby oxazolidinone ring. Experimental determination is recommended for accuracy. |
| LogP (Octanol-Water) | <1.0 | The LogP of the free base is likely to be higher. The hydrochloride salt's ionized state reduces its partitioning into the octanol phase, resulting in a lower LogD at physiological pH. For ionizable compounds, LogD is pH-dependent[5]. |
Experimental Protocols for Physicochemical Characterization
To assist researchers in the empirical determination of this compound's properties, the following standard protocols are provided.
Melting Point Determination
The melting point is a critical indicator of purity[3]. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm[6].
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement:
-
An initial rapid heating can be performed to determine an approximate melting range.
-
For an accurate measurement, the sample is heated at a rate of 1-2°C per minute, starting from a temperature approximately 10-15°C below the expected melting point[7].
-
The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
-
Figure 2: Workflow for melting point determination.
Solubility Assessment
Aqueous solubility is a crucial parameter for compounds intended for biological applications. The shake-flask method is a standard approach for determining equilibrium solubility.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[1].
-
Sample Processing: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid[8].
-
Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 3: Workflow for shake-flask solubility determination.
Determination of pKa and LogP/LogD
The acid dissociation constant (pKa) and the partition coefficient (LogP) or distribution coefficient (LogD) are fundamental for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Methodology: Potentiometric Titration for pKa
-
A solution of the compound in water or a co-solvent system is titrated with a standardized acid or base.
-
The pH of the solution is monitored as a function of the titrant volume.
-
The pKa is determined from the inflection point of the titration curve.
Methodology: HPLC-based LogD/LogP
-
A reversed-phase HPLC method is developed.
-
The retention time of the compound is measured at various pH values of the mobile phase.
-
LogD values at different pHs are calculated from the retention times, and the LogP (for the neutral species) can be extrapolated from this data[9]. This method is efficient and requires a small amount of sample[9][10].
Synthesis Outline
The synthesis of N-aryl-5-(aminomethyl)-2-oxazolidinones, such as the parent compound of our topic, often involves multi-step processes. A common strategy involves the construction of the 5-aminomethyl-3-aryl oxazolidinone core[11]. The final step to obtain the hydrochloride salt typically involves treating the free base with hydrochloric acid in a suitable solvent[2].
A general synthetic approach may start from commercially available precursors and involve the formation of the oxazolidinone ring, followed by the introduction of the aminomethyl group, and finally coupling with the phenyl group. Protecting group strategies are often necessary for the amino functionality during the synthesis.
Spectral Data Interpretation
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the analysis of related structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring, the oxazolidinone ring, and the aminomethyl group. The protons of the aminomethyl group adjacent to the ammonium cation would likely appear as a broad signal.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the oxazolidinone ring (typically around 155-160 ppm), the carbons of the phenyl ring, and the carbons of the oxazolidinone and aminomethyl moieties[12].
-
IR Spectroscopy: Key infrared absorption bands would include those for the N-H stretching of the ammonium group, C-H stretching of the aromatic and aliphatic groups, the characteristic C=O stretching of the oxazolidinone carbonyl group (around 1750 cm⁻¹), and C-N and C-O stretching vibrations[13].
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak for the free base (C₁₀H₁₂N₂O₂) upon deprotonation and ionization. Fragmentation patterns would likely involve the cleavage of the aminomethyl group and the opening of the oxazolidinone ring[14].
Conclusion
This compound is a compound of interest with potential applications in pharmaceutical research. While comprehensive experimental data is limited, this guide provides a robust framework for its characterization based on its chemical structure, data from related compounds, and established analytical methodologies. The provided protocols offer a clear path for researchers to determine its key physicochemical properties, which are essential for any further development and application.
References
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Research Journal of Pharmacy and Technology. Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Available from: [Link]
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ResearchGate. Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. Available from: [Link]
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Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. 2024. Available from: [Link]
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An In-depth Technical Guide to 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a diverse array of therapeutic agents. Since the landmark approval of Linezolid, the first clinically used oxazolidinone antibiotic, interest in this heterocyclic motif has burgeoned, leading to the exploration of countless structural analogues. This guide focuses on a specific, yet important derivative: 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride. While not a therapeutic agent in itself, this compound serves as a critical building block and chemical intermediate in the synthesis of more complex molecules, making a thorough understanding of its properties and synthesis essential for researchers in drug discovery and development. This document provides a comprehensive overview of its physicochemical characteristics, a detailed exploration of its synthetic pathways with mechanistic insights, and practical guidance on its analytical characterization.
Physicochemical Properties and Structural Elucidation
A foundational understanding of a molecule begins with its fundamental physicochemical properties. This compound is the hydrochloride salt of the parent compound, 5-Aminomethyl-3-phenyl-oxazolidin-2-one. The addition of hydrochloric acid protonates the primary amine, enhancing the compound's solubility in aqueous media, a common strategy in pharmaceutical development to improve the handling and bioavailability of amine-containing compounds.
Molecular Structure and Weight
The chemical structure of 5-Aminomethyl-3-phenyl-oxazolidin-2-one consists of a central five-membered oxazolidinone ring. A phenyl group is attached to the nitrogen atom at position 3, and an aminomethyl group is appended to the carbon atom at position 5.
The molecular formula of the free base is C₁₀H₁₂N₂O₂. The hydrochloride salt has the molecular formula C₁₀H₁₃ClN₂O₂ .
Based on the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Chlorine: 35.453, Nitrogen: 14.007, Oxygen: 15.999), the molecular weight of this compound is calculated to be 228.68 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | Calculation |
| Molecular Weight | 228.68 g/mol | Calculation |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water, methanol (predicted) | |
| Melting Point | >276°C (decomposes) for a related analogue[1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. A common and efficient strategy involves the construction of the oxazolidinone ring followed by the introduction of the aminomethyl group.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule identifies key precursors and strategic bond disconnections. The primary amine of the target molecule can be derived from the reduction of an azide, a nitro group, or through other functional group transformations. The oxazolidinone ring itself can be formed through the cyclization of an appropriate amino alcohol precursor.
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An In-depth Technical Guide to the Solubility Profiling of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1][2] A drug's ability to dissolve in a solvent to form a homogenous solution is a fundamental prerequisite for its absorption and, consequently, its bioavailability and therapeutic efficacy.[1][3] Poor aqueous solubility is a major contributor to the high attrition rates observed in drug development, with over 40% of NCEs exhibiting this undesirable characteristic.[1] Therefore, a comprehensive understanding and empirical determination of a compound's solubility profile are not merely procedural steps but cornerstones of a successful pre-formulation and formulation development strategy.[2][4] This guide provides a detailed technical framework for characterizing the solubility of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.
Physicochemical Landscape of this compound
A thorough understanding of a compound's intrinsic physicochemical properties is paramount to interpreting its solubility behavior. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics based on its structure and data from related oxazolidinone compounds.
The structure reveals a phenyl group, an oxazolidinone core, and an aminomethyl side chain, which will be protonated in the hydrochloride salt form. This salt formation is a common strategy to enhance the aqueous solubility of parent compounds containing a basic nitrogen atom. The presence of both hydrophobic (phenyl ring) and hydrophilic (aminomethyl hydrochloride, oxazolidinone carbonyls) moieties suggests that its solubility will be highly dependent on the solvent system and pH.
Table 1: Predicted Physicochemical Properties of this compound and Related Structures
| Property | 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride[5] | (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride[6] | (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl[7] | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one[8] |
| Molecular Formula | C4H9ClN2O2 | C5H11ClN2O2 | C14H18ClN3O4 | C16H15NO3 |
| Molecular Weight | 152.58 g/mol | 166.60 g/mol | 327.76 g/mol | 269.29 g/mol |
| Predicted LogP | Not available | Not available | -0.1 at 25℃ | 3.2 |
| pKa | Not available | Not available | 8.96 at 20 ℃ | Not applicable |
| Water Solubility | Not available | Not available | 184.9 g/L at 20℃ | Not available |
| Solubility in DMSO | Not available | Not available | Slightly Soluble | Not available |
Note: This table includes data for structurally related compounds to provide a comparative context. The actual values for this compound must be determined experimentally.
The causality behind these properties influencing solubility is clear:
-
LogP (Octanol-Water Partition Coefficient): A lower LogP, as seen in the more complex morpholin-3-one derivative, generally correlates with higher aqueous solubility. The phenyl group in our target compound will increase its lipophilicity compared to simpler oxazolidinones.
-
pKa: The pKa of the primary amine will dictate the pH range in which the compound is ionized. As a hydrochloride salt, it is expected to be more soluble in acidic to neutral aqueous media where the amine remains protonated.
-
Crystalline Structure: The crystal lattice energy of the solid form significantly impacts solubility. Different polymorphic forms can exhibit vastly different solubilities.
Strategic Approaches to Solubility Determination
The choice of solubility assay is dictated by the stage of drug development. In early discovery, high-throughput kinetic solubility methods are favored for their speed and low sample consumption.[9][10][11] As a lead candidate progresses, more rigorous thermodynamic solubility studies are essential for providing true equilibrium solubility data, which is critical for formulation development.[10][12][13]
Kinetic vs. Thermodynamic Solubility: A Conceptual Framework
The distinction between kinetic and thermodynamic solubility is crucial for the correct interpretation of experimental data.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Aminomethyl-3-phenyl-oxazolidin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for spectrum acquisition and interpretation. We will dissect the molecular structure to predict chemical shifts, multiplicities, and coupling constants for each proton. This guide emphasizes the causality behind spectral features, including the effects of stereochemistry, diastereotopicity, solvent choice, and the presence of the hydrochloride salt. A detailed, self-validating experimental protocol for sample preparation and data acquisition is provided, ensuring reproducibility and accuracy.
Introduction: The Structural Significance of an Oxazolidinone Core
The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. The specific molecule of interest, this compound, combines this key heterocyclic core with a phenyl group at the N3 position and a protonated aminomethyl side chain at the C5 position. This substitution pattern introduces a chiral center at C5, which has profound implications for the ¹H NMR spectrum, rendering adjacent methylene protons diastereotopic.
Accurate structural elucidation is the bedrock of drug discovery and development. ¹H NMR spectroscopy stands as an unparalleled tool for this purpose, providing precise information about the electronic environment and connectivity of protons within a molecule. For a molecule like this compound, a thorough understanding of its ¹H NMR spectrum is critical for confirming its identity, assessing its purity, and studying its conformational dynamics.
Molecular Structure and Proton Assignments
To facilitate a clear discussion, the protons in the molecule are systematically labeled as shown in the diagram below. This labeling convention will be used throughout the guide for spectral analysis.
Caption: Labeled structure of this compound.
Detailed ¹H NMR Spectral Analysis
The chemical shift (δ) is influenced by the local electronic environment of a proton, while spin-spin coupling provides information on the number and proximity of neighboring protons.[1]
The Aromatic Protons (Hₒ, Hₘ, Hₚ)
-
Expected Chemical Shift (δ): ~7.2 - 7.8 ppm
-
Multiplicity: Multiplets
-
Integration: 5H
Causality: The five protons on the phenyl ring reside in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm.[2] Their significant downfield shift is a direct result of the magnetic anisotropy created by the circulation of π-electrons in the aromatic ring, which generates a secondary magnetic field that deshields the external protons.[2][3] The N-phenyl group will exhibit three distinct signals for the ortho (Hₒ), meta (Hₘ), and para (Hₚ) protons. The ortho protons are generally the most deshielded due to their proximity to the electron-withdrawing oxazolidinone nitrogen. The signals will appear as complex multiplets due to ortho (~6-10 Hz), meta (~2-4 Hz), and potentially para coupling.[4][5]
The Oxazolidinone Ring Protons (H₅, H₄ₐ, H₄♭)
This three-proton spin system (often referred to as an ABX or ABC system) is the most complex and informative region of the spectrum. The presence of the chiral center at C5 is the dominant factor governing its appearance.
-
H₅ Proton:
-
Expected Chemical Shift (δ): ~4.8 - 5.2 ppm
-
Multiplicity: Multiplet (e.g., ddt)
-
Integration: 1H
Causality: The H₅ proton is a methine proton positioned between two electron-withdrawing groups: the ring oxygen (O_ring) and the C4 carbon, which is adjacent to the amide nitrogen. This deshielding environment shifts its resonance significantly downfield.[6] It will be coupled to the two diastereotopic protons at C4 (H₄ₐ and H₄♭) and the two diastereotopic protons of the aminomethyl group at C6 (H₆ₐ and H₆♭). This will result in a complex multiplet, likely a doublet of doublet of triplets (ddt) or a similar higher-order pattern.
-
-
H₄ₐ and H₄♭ Protons (Diastereotopic):
-
Expected Chemical Shift (δ): ~3.8 - 4.5 ppm
-
Multiplicity: Two separate multiplets (e.g., dd)
-
Integration: 1H each
Causality: Because C5 is a stereocenter, the two protons on the adjacent C4 carbon are chemically non-equivalent. They exist in different spatial environments relative to the aminomethyl group and are therefore termed diastereotopic. This non-equivalence means they will have distinct chemical shifts and will couple to each other with a geminal coupling constant (²J), typically in the range of 10-15 Hz. Each will also exhibit vicinal coupling (³J) to the H₅ proton with different coupling constants. The result is two separate, complex signals (often doublet of doublets) for these two protons.
-
The Aminomethyl Protons (H₆ₐ, H₆♭, and N⁺H₃)
The protonation of the primary amine to form an ammonium salt (R-NH₃⁺) is a key feature influencing this region.
-
H₆ₐ and H₆♭ Protons (Diastereotopic):
-
Expected Chemical Shift (δ): ~3.2 - 3.6 ppm
-
Multiplicity: Two separate multiplets
-
Integration: 1H each
Causality: Similar to the H₄ protons, the H₆ protons are on a carbon adjacent to the C5 stereocenter, making them diastereotopic. They will have different chemical shifts and will couple with each other (geminal coupling) and with the H₅ proton (vicinal coupling). Furthermore, the strong electron-withdrawing effect of the adjacent protonated amine (N⁺H₃) deshields these protons, shifting them downfield compared to a free amine.[7] Depending on the solvent and temperature, coupling to the N⁺H₃ protons may also be observed.
-
-
Ammonium Protons (N⁺H₃):
-
Expected Chemical Shift (δ): ~8.0 - 8.5 ppm (solvent dependent)
-
Multiplicity: Broad singlet or triplet
-
Integration: 3H
Causality: In the hydrochloride salt, the amine exists as an ammonium cation. The protons on the positively charged nitrogen are highly deshielded and their signal appears far downfield. In aprotic solvents like DMSO-d₆, proton exchange is slow, and coupling to the adjacent H₆ protons (³JNH,CH) can sometimes be resolved, resulting in a triplet. In protic solvents like D₂O, these acidic protons will rapidly exchange with the solvent, causing the signal to broaden and eventually disappear.[7] The choice of solvent is therefore critical for observing these protons.
-
Experimental Protocol: Acquiring a High-Quality Spectrum
A robust and reproducible protocol is essential for obtaining reliable NMR data. The following workflow is designed to be a self-validating system for the analysis of this compound.
Caption: Standard workflow for ¹H NMR analysis of the target compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[8]
-
Solvent Selection & Dissolution: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Justification: DMSO-d₆ is the solvent of choice for amine hydrochlorides. Its high polarity readily dissolves the salt, and its aprotic nature slows the rate of N-H proton exchange, allowing for the observation of the N⁺H₃ signal and its potential coupling.[9]
-
-
Homogenization: Vortex or sonicate the sample until the solid is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into a high-quality 5 mm NMR tube.[10] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[10]
-
-
Instrumental Analysis (400 MHz Spectrometer):
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
-
Acquisition Parameters:
-
Experiment: Use a standard 1D proton experiment (e.g., zg30 on a Bruker instrument).
-
Number of Scans (NS): Set to 16. This provides a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): Set to 2 seconds. This allows for adequate relaxation of the protons between pulses, ensuring accurate integration.
-
-
Acquire Data: Start the acquisition.
-
-
Data Processing:
-
Fourier Transform (FT): Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.
-
Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to ensure the baseline is flat at zero.
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO solvent peak (a quintet) to δ 2.50 ppm.[11]
-
Integration: Integrate the area under each peak. The relative integration values should correspond to the number of protons responsible for each signal.
-
Summary of Predicted Spectral Data
The following table summarizes the anticipated ¹H NMR data for this compound in DMSO-d₆.
| Proton Label | Integration | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| Hₒ, Hₘ, Hₚ | 5H | 7.2 - 7.8 | Multiplets | ³J (ortho) = 6-10, ⁴J (meta) = 2-4 |
| N⁺H₃ | 3H | 8.0 - 8.5 | Broad singlet or Triplet | ³JNH,CH ≈ 5-7 (if resolved) |
| H₅ | 1H | 4.8 - 5.2 | Multiplet (ddt) | ³J5,4a, ³J5,4b, ³J5,6a, ³J5,6b ≈ 4-9 |
| H₄ₐ, H₄♭ | 1H + 1H | 3.8 - 4.5 | Multiplets (dd) | ²J4a,4b ≈ 10-15; ³J4,5 ≈ 5-9 |
| H₆ₐ, H₆♭ | 1H + 1H | 3.2 - 3.6 | Multiplets | ²J6a,6b ≈ 12-16; ³J6,5 ≈ 4-8 |
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A logical, stepwise interpretation, grounded in fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of every proton in the molecule. Key diagnostic features include the diastereotopic nature of the methylene protons at the C4 and C6 positions, a direct consequence of the C5 stereocenter, and the downfield, exchange-sensitive signal of the ammonium protons. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality, reproducible spectra, enabling confident structural verification and purity assessment, which are essential activities in the field of drug development.
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An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Aminomethyl-3-phenyl-oxazolidin-2-one Hydrochloride
Abstract
The oxazolidinone ring system is a privileged scaffold in modern medicinal chemistry, forming the core of several critical antibacterial agents.[1][2][3] The precise structural characterization of novel oxazolidinone derivatives is paramount during the drug discovery and development process. This technical guide provides a comprehensive, in-depth methodology for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of a key exemplar, 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride. We move beyond a simple recitation of parameters to explore the causal reasoning behind every experimental choice—from sample preparation to spectral interpretation. This document is intended for researchers, chemists, and quality control specialists who require a robust and reliable method for the structural verification and purity assessment of this important class of compounds.
Introduction: The Significance of Structural Verification
This compound is a compound of significant interest, embodying the key structural features that grant this chemical class its biological activity. The molecule comprises a polar oxazolidinone core, a lipophilic phenyl group at the N3 position, and a protonated aminomethyl side chain at the C5 position, rendering it a chiral, cationic species.
¹³C NMR spectroscopy is an indispensable tool for its analysis, offering direct insight into the carbon skeleton of the molecule.[4][5] Unlike ¹H NMR, which can be complicated by overlapping signals, each chemically non-equivalent carbon atom typically produces a distinct, sharp signal in a proton-decoupled ¹³C NMR spectrum, providing an unambiguous fingerprint of the molecule.[6] This guide will establish a self-validating protocol for acquiring and interpreting a high-fidelity ¹³C NMR spectrum, ensuring data is both accurate and reproducible.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
A foundational understanding of the molecule's structure allows us to predict the chemical shifts (δ) for each carbon atom. The electron density around a carbon nucleus, which dictates its resonance frequency, is influenced by hybridization, inductive effects, and resonance.
Below is the structure of this compound with a systematic numbering scheme that will be used for all subsequent spectral assignments.
Predicted Chemical Shift Regions:
-
C2 (Carbonyl Carbon): This quaternary carbon is double-bonded to an oxygen and single-bonded to two heteroatoms (O and N). It is highly deshielded and expected to appear far downfield, typically in the 154-158 ppm range for oxazolidinones.[7]
-
C7 (Ipso-Carbon): The phenyl carbon directly attached to the nitrogen (N3). Its chemical shift is influenced by the nitrogen's electronegativity and will be in the aromatic region, around 135-140 ppm .
-
C8/C8' & C9/C9' (Ortho- & Meta-Carbons): These aromatic carbons will appear in the typical range of 120-130 ppm . The ortho carbons (C8/C8') are generally more deshielded than the meta carbons (C9/C9').[8]
-
C10 (Para-Carbon): This carbon is furthest from the oxazolidinone substituent and is expected in the 125-130 ppm range. The precise shifts of the phenyl carbons are subtly influenced by the electronic nature of the oxazolidinone ring.[9][10]
-
C5 (CH-O): This methine carbon is attached to an oxygen atom, shifting it downfield to the 70-75 ppm region.
-
C4 (CH₂-N): This methylene carbon is attached to the ring nitrogen, placing its signal in the 45-50 ppm range.
-
C6 (CH₂-N⁺): This methylene carbon is adjacent to the protonated amine. The strong electron-withdrawing effect of the -NH₃⁺ group will shift this signal significantly downfield for an aliphatic carbon, expected around 40-45 ppm .[11]
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality ¹³C NMR spectrum requires meticulous attention to detail. The following protocol is designed to be self-validating by explaining the scientific rationale behind each step, ensuring robust and reliable data acquisition.
Causality-Driven Sample Preparation
The physical state of the sample inside the NMR tube directly impacts the quality of the final spectrum. The hydrochloride salt form of the analyte dictates our choice of solvent.
Table 1: Recommended NMR Solvents and Rationale
| Solvent | Polarity | Key Considerations | Rationale for Use |
|---|---|---|---|
| DMSO-d₆ | Polar Aprotic | Hygroscopic; residual water peak ~3.33 ppm. Solvent signal ~39.52 ppm. | Primary recommendation. Excellent solvating power for polar salts. Aprotic nature prevents H/D exchange with the amine protons, preserving the molecule's native state. |
| D₂O | Polar Protic | Can cause H/D exchange at labile proton sites (-NH₃⁺). Residual HDO peak ~4.79 ppm. | Excellent for highly polar compounds. The potential for H/D exchange can be used as a characterization tool but complicates direct analysis of the original structure. |
| Methanol-d₄ | Polar Protic | Can cause H/D exchange. Solvent signal ~49.0 ppm. | A good alternative if solubility in DMSO-d₆ is insufficient. Its viscosity is lower than DMSO-d₆, which can lead to sharper lines. |
Step-by-Step Sample Preparation:
-
Weighing: Accurately weigh 50-100 mg of the analyte. This higher concentration is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, ensuring a good signal-to-noise ratio in a reasonable timeframe.[12][13]
-
Dissolution: Transfer the solid to a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆). This volume is optimal for standard 5 mm NMR tubes, ensuring the magnetic field is filled correctly.[12]
-
Homogenization: Vortex the sample for 30-60 seconds until the solid is completely dissolved. Gentle warming may be applied if necessary, but allow the sample to return to room temperature before analysis. A homogenous solution is critical for proper magnetic field shimming.
-
Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube. This step is critical. Suspended particulate matter severely degrades magnetic field homogeneity, resulting in broad, distorted spectral lines that cannot be corrected by shimming.
-
Labeling: Clearly label the NMR tube with the sample identity.
Optimized NMR Acquisition Parameters
The following parameters are recommended for a standard 400 or 500 MHz spectrometer.
Table 2: Key ¹³C NMR Acquisition Parameters and Their Scientific Basis
| Parameter | Recommended Value | Scientific Rationale |
|---|---|---|
| Pulse Program | zgpg30 or equivalent | Standard proton-decoupled pulse sequence with a 30° flip angle. This provides a good compromise between signal intensity and allowing for faster repetition rates compared to a 90° pulse. |
| Relaxation Delay (D1) | 2-5 seconds | Crucial for data quality. This delay allows magnetized nuclei to return to equilibrium. Quaternary carbons (like C2 and C7) have long relaxation times; a sufficient D1 ensures their signals are not attenuated, allowing for more reliable integration and detection. |
| Acquisition Time (AQ) | 1-2 seconds | Defines the digital resolution of the spectrum. A longer AQ results in sharper lines, but also a longer total experiment time. |
| Number of Scans (NS) | 1024 - 4096 | Signal-to-noise improves with the square root of NS. Due to the low sensitivity of ¹³C, a large number of scans is required to obtain a spectrum with a clean baseline and clearly visible signals for all carbons.[13] |
| Spectral Width (SW) | ~240 ppm (0-240 ppm) | Must encompass all expected carbon signals, from aliphatic carbons near 0 ppm to carbonyl carbons above 170 ppm. A generous width prevents signal folding. |
| Temperature | 298 K (25 °C) | Ensures consistency and comparability between experiments. Temperature can slightly affect chemical shifts and solvent viscosity. |
Spectral Interpretation: From Raw Data to Structural Confirmation
The final spectrum should contain 8 distinct signals, corresponding to the 8 chemically non-equivalent carbon environments in the molecule (C8/C8' and C9/C9' are equivalent due to free rotation of the phenyl ring).
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The Pivotal Role of 5-Aminomethyl-3-phenyl-oxazolidin-2-one in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – represents a cornerstone of efficient therapeutic development. Among these, the oxazolidinone ring system has emerged as a structure of profound significance.[1][2] Initially recognized for its potent antibacterial properties, the versatility of this heterocyclic moiety has since been demonstrated across a spectrum of therapeutic areas, including oncology, neurology, and inflammation.[1] This guide delves into the core of this chemical class, focusing on a particularly influential building block: 5-aminomethyl-3-phenyl-oxazolidin-2-one . We will explore its synthesis, its critical role as a synthetic intermediate, and the structure-activity relationships that govern its biological effects, providing researchers and drug development professionals with a comprehensive understanding of its utility in medicinal chemistry.
The Oxazolidinone Core: A Foundation of Antibacterial Excellence
The ascent of the oxazolidinone class is inextricably linked to the urgent need for novel antibacterial agents to combat the growing threat of multi-drug resistant (MDR) pathogens.[2] Linezolid, the first FDA-approved drug of this class, revolutionized the treatment of serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]
Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition
Oxazolidinones exert their antibacterial effect through a distinct mechanism of action that sets them apart from other protein synthesis inhibitors. They bind to the 50S ribosomal subunit at the peptidyl transferase center (P-site), preventing the formation of the 70S initiation complex, a crucial step in bacterial protein synthesis.[2] This unique mode of action means that cross-resistance with other antibiotic classes is uncommon.[2]
Caption: Mechanism of action of oxazolidinone antibiotics.
Synthesis of the 5-Aminomethyl-3-phenyl-oxazolidin-2-one Scaffold: A Convergent and Versatile Approach
The synthetic accessibility of the 5-aminomethyl-3-phenyl-oxazolidin-2-one core is a key factor in its widespread use. A common and efficient strategy involves the reaction of a substituted aniline with a chiral three-carbon synthon, such as (R)-epichlorohydrin or (R)-glycidyl butyrate.[3][4][5] This approach allows for the introduction of diversity at the phenyl ring and the aminomethyl side chain.
A generalized synthetic scheme is presented below:
Caption: Generalized synthesis of 5-aminomethyl-3-phenyl-oxazolidin-2-one.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example of the synthesis of a 5-aminomethyl-3-phenyl-oxazolidin-2-one derivative, adapted from established literature procedures.[5][6]
Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-aniline
-
To a solution of the desired aniline (1.0 eq) in a suitable solvent such as methanol, add (R)-epichlorohydrin (1.1 eq).
-
Heat the reaction mixture to reflux (e.g., 60-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude amino alcohol intermediate.
Step 2: Cyclization to (5R)-5-(Chloromethyl)-3-phenyl-2-oxazolidinone
-
Dissolve the crude amino alcohol from Step 1 in a suitable solvent like dichloromethane.
-
Add a cyclizing agent such as carbonyldiimidazole (CDI) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 18-24 hours at ambient temperature.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the chloromethyl oxazolidinone.
Step 3: Azide Displacement
-
Dissolve the chloromethyl oxazolidinone (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and heat the mixture to 80-90 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 5-azidomethyl-3-phenyl-2-oxazolidinone.
Step 4: Reduction to 5-Aminomethyl-3-phenyl-oxazolidin-2-one
-
Dissolve the azido intermediate in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 5-aminomethyl-3-phenyl-oxazolidin-2-one.
A Versatile Intermediate in Drug Synthesis
The true power of 5-aminomethyl-3-phenyl-oxazolidin-2-one in medicinal chemistry lies in its utility as a versatile synthetic intermediate.[4][5][7] The primary amine of the aminomethyl group serves as a convenient handle for the introduction of a wide array of substituents, allowing for the rapid generation of diverse chemical libraries for biological screening.
Synthesis of Linezolid Analogues
A significant application of this scaffold is in the synthesis of analogues of the antibiotic linezolid.[3][5] By acylating the aminomethyl group, researchers can introduce various functionalities to probe the structure-activity relationship and optimize the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Caption: Derivatization of the core scaffold to produce analogues.
Structure-Activity Relationship (SAR) Insights
Extensive research on oxazolidinone derivatives has yielded valuable insights into the structural requirements for potent antibacterial activity.[2] The 5-aminomethyl-3-phenyl-oxazolidin-2-one scaffold provides a framework where modifications at specific positions can significantly impact biological activity.
| Modification Site | Impact on Antibacterial Activity | Rationale |
| N-phenyl group (Position 3) | Substituents on the phenyl ring are crucial for activity. Electron-withdrawing groups and heterocyclic rings can enhance potency. | This region is believed to interact with the ribosomal binding pocket. |
| Aminomethyl side chain (Position 5) | The (S)-configuration is essential for activity. The nature of the acyl group on the amine influences the spectrum of activity and pharmacokinetic properties. | The side chain plays a critical role in positioning the molecule within the ribosomal target site. |
| Oxazolidinone Ring | The core ring is generally considered inviolable, as modifications often lead to a loss of activity. | The carbonyl oxygen and the ring structure are key for hydrogen bonding interactions with the ribosome. |
Beyond Antibacterials: Expanding Therapeutic Horizons
While the legacy of the 5-aminomethyl-3-phenyl-oxazolidin-2-one scaffold is rooted in antibacterial drug discovery, its therapeutic potential extends to other areas. For instance, the antithrombotic agent Rivaroxaban, a factor Xa inhibitor, features a related oxazolidinone core, highlighting the adaptability of this structure to different biological targets.[7] Furthermore, derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents, underscoring the privileged nature of this scaffold.[1]
Conclusion and Future Perspectives
The 5-aminomethyl-3-phenyl-oxazolidin-2-one core represents a remarkable example of a privileged scaffold in medicinal chemistry. Its straightforward and versatile synthesis, coupled with its proven track record in yielding potent and selective therapeutic agents, ensures its continued relevance in drug discovery. As our understanding of its interactions with various biological targets deepens, we can anticipate the emergence of novel therapeutics derived from this exceptional molecular framework, addressing a wide range of unmet medical needs. The exploration of new derivatives and their application in diverse therapeutic areas remains a fertile ground for future research and development.
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[Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives]. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 533–546. [Link]
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A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Retrieved January 23, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
Abstract
This document provides a detailed, multi-step protocol for the laboratory-scale synthesis of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride, a key heterocyclic scaffold and a valuable intermediate in pharmaceutical research and development. The synthetic strategy is designed for robustness and clarity, proceeding through the formation of a key hydroxymethyl intermediate, followed by functional group manipulation to introduce the aminomethyl moiety, and culminating in the formation of the hydrochloride salt. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for characterization, ensuring scientific integrity and reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of the Oxazolidinone Core
The oxazolidin-2-one ring system is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and capacity for stereospecific functionalization have made it a cornerstone in the design of a wide array of therapeutic agents. Notably, this moiety is the central pharmacophore in the linezolid class of antibiotics, which are critical for treating multi-drug resistant Gram-positive bacterial infections.[1] The title compound, this compound, serves as a versatile building block, enabling the exploration of novel chemical space through derivatization of the primary amine. Its synthesis is therefore of significant interest to drug development professionals seeking to generate libraries of bioactive compounds.
The synthetic pathway detailed herein is a logical amalgamation of established chemical transformations, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry. The overall workflow is depicted below.
Figure 1: High-level overview of the synthetic route.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| Aniline | C₆H₇N | 93.13 | Sigma-Aldrich | Freshly distilled if discolored |
| (R)-Glycidol | C₃H₆O₂ | 74.08 | Sigma-Aldrich | Chiral starting material |
| Lithium Carbonate | Li₂CO₃ | 73.89 | Acros Organics | |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Sigma-Aldrich | |
| Pyridine | C₅H₅N | 79.10 | Fisher Scientific | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous |
| Sodium Azide | NaN₃ | 65.01 | Sigma-Aldrich | Caution: Highly Toxic & Explosive |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | Anhydrous |
| Palladium on Carbon (10%) | Pd/C | 106.42 (Pd) | Sigma-Aldrich | |
| Methanol (MeOH) | CH₄O | 32.04 | Fisher Scientific | Anhydrous |
| Hydrochloric Acid (in Dioxane, 4M) | HCl | 36.46 | Sigma-Aldrich | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Anhydrous |
Detailed Synthesis Protocol
This protocol is divided into four main stages, each yielding a key intermediate en route to the final product.
Part 1: Synthesis of (R)-3-Phenyl-5-(hydroxymethyl)oxazolidin-2-one (Intermediate 1)
This initial step involves the formation of the core oxazolidinone ring through a cyclization reaction between aniline and a chiral epoxide, (R)-glycidol. The use of a chiral epoxide is crucial for establishing the stereochemistry of the final product. A similar approach using substituted anilines and epichlorohydrin has been widely reported for producing related intermediates.[2][3]
Reaction Scheme: Aniline + (R)-Glycidol → (R)-3-Phenyl-5-(hydroxymethyl)oxazolidin-2-one
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add aniline (18.6 g, 0.2 mol), (R)-glycidol (14.8 g, 0.2 mol), and lithium carbonate (1.48 g, 0.02 mol).
-
Add 200 mL of water to the flask.
-
Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes).
-
After completion, cool the mixture to room temperature. The product will begin to precipitate.
-
Further cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL).
-
Recrystallize the crude solid from a mixture of ethanol and water to afford (R)-3-Phenyl-5-(hydroxymethyl)oxazolidin-2-one as a white crystalline solid.[4]
-
Dry the product under vacuum. Expected yield: ~70-80%. Characterize by ¹H NMR and Mass Spectrometry.
Part 2: Synthesis of (R)-5-(Azidomethyl)-3-phenyl-oxazolidin-2-one (Intermediate 2)
The hydroxyl group of Intermediate 1 is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution with the azide ion. The azide serves as a masked amine group.[5]
Figure 2: Two-step conversion of the hydroxymethyl to azidomethyl group.
Procedure:
-
Tosylation: a. Dissolve (R)-3-Phenyl-5-(hydroxymethyl)oxazolidin-2-one (19.3 g, 0.1 mol) in 150 mL of anhydrous pyridine in a 500 mL round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in portions, ensuring the temperature remains below 5 °C. d. Stir the mixture at 0 °C for 4-6 hours. Monitor the reaction by TLC. e. Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. f. Extract the aqueous mixture with dichloromethane (3 x 150 mL). g. Combine the organic layers, wash with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. This intermediate is often used directly in the next step without further purification.
-
Azide Substitution: a. SAFETY FIRST: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and heavy metals. b. Dissolve the crude tosylated intermediate from the previous step in 200 mL of anhydrous DMF. c. Add sodium azide (9.75 g, 0.15 mol) to the solution. d. Heat the mixture to 65-70 °C and stir for 12-16 hours. e. Cool the reaction to room temperature and pour it into 600 mL of water. f. Extract the product with ethyl acetate (3 x 200 mL). g. Combine the organic layers, wash with water (3 x 150 mL) and brine (150 mL). h. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield (R)-5-(Azidomethyl)-3-phenyl-oxazolidin-2-one as a colorless oil or low-melting solid. Expected yield: ~80-90% over two steps.
Part 3: Synthesis of (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one (Intermediate 3)
The azido group is efficiently reduced to a primary amine using catalytic hydrogenation. This method is generally clean and high-yielding.
Reaction Scheme: (R)-5-(Azidomethyl)-3-phenyl-oxazolidin-2-one → (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one
Procedure:
-
In a Parr hydrogenation bottle, dissolve (R)-5-(Azidomethyl)-3-phenyl-oxazolidin-2-one (21.8 g, 0.1 mol) in 200 mL of anhydrous methanol.
-
Carefully add 10% Palladium on Carbon (approx. 1.0 g, ~5 mol%) to the solution under a nitrogen atmosphere.
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Purge the system with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one as a crude oil or solid. This free base is typically used directly in the next step. Expected yield: >95% (quantitative).
Part 4: Preparation of (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one hydrochloride (Final Product)
The final step is the formation of the hydrochloride salt, which improves the stability and handling properties of the amine product. This is a standard acid-base reaction.[1][6]
Reaction Scheme: (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one + HCl → (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one hydrochloride
Procedure:
-
Dissolve the crude amine from Part 3 in 150 mL of anhydrous diethyl ether (or ethyl acetate).
-
Cool the solution to 0 °C in an ice bath.
-
While stirring, slowly add 4M HCl in dioxane (approx. 27.5 mL, 0.11 mol, 1.1 equivalents) dropwise. A white precipitate will form immediately.
-
After the addition is complete, stir the suspension at 0 °C for an additional 1 hour.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether (3 x 50 mL) to remove any non-polar impurities.
-
Dry the product in a vacuum oven at 40-50 °C to yield (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one hydrochloride as a stable, white to off-white powder. Expected yield: ~90-95%.
Characterization and Quality Control
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Melting Point (MP): As an indicator of purity for solid compounds.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product, which should be high given the use of a chiral starting material.
Safety and Handling
-
Aniline: Toxic and readily absorbed through the skin. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Azide: Extremely toxic and can form explosive heavy metal azides. Use in a designated area within a fume hood. Do not dispose of down the drain. Quench any residual azide with nitrous acid before disposal.
-
Hydrogenation: Hydrogen gas is highly flammable. Perform in a well-ventilated area, away from ignition sources, using appropriate high-pressure equipment.
-
General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; loss during workup. | Increase reaction time; ensure efficient cooling and precipitation before filtration. |
| Incomplete tosylation in Step 2 | Moisture in reagents/solvents; insufficient tosyl chloride. | Use anhydrous solvents; add a slight excess (1.1-1.2 eq.) of tosyl chloride. |
| Stalled reduction in Step 3 | Catalyst poisoning or deactivation. | Ensure the substrate is pure; use fresh catalyst; increase hydrogen pressure or reaction time. |
| Product is an oil, not a solid | Impurities present; residual solvent. | Purify the intermediate before salt formation; ensure thorough drying under high vacuum. |
References
- Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. WO2021031533A1.
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermedi
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. 2021.
- 3-Phenyl-5-(hydroxymethyl)oxazolidine-2-one. Guidechem.
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules.
- Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones. CN102311400A.
- Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Journal of Chemistry.
- Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules.
- Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. RU2383540C2.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules.
- 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.
- (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Molbank.
- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
- REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYL
- One-Pot Sodium Azide-Free Synthesis of Aryl Azides
- 5-Methyl-3-phenyloxazolidin-2-one. PubChem.
- Novel process for preparation of linezolid and its novel intermediates. EP2595968A1.
Sources
- 1. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]
- 2. WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone - Google Patents [patents.google.com]
- 3. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones - Google Patents [patents.google.com]
One-Pot Synthesis of N-Aryl-5-aminomethyl-2-oxazolidinones: An Application Note and Detailed Protocol
Introduction: The Significance of the Oxazolidinone Core in Modern Drug Discovery
The N-aryl-5-aminomethyl-2-oxazolidinone scaffold is a cornerstone in contemporary medicinal chemistry, most notably as the pharmacophore of the linezolid class of antibiotics.[1][2] Linezolid (Zyvox®) was the first of this new class of antibacterial agents to be approved by the FDA and is crucial in treating infections caused by multi-drug resistant Gram-positive bacteria.[1][3] The biological activity of these compounds stems from their unique mechanism of action: the inhibition of bacterial protein synthesis at the ribosomal level.[4] Beyond their antibacterial prowess, N-aryl-2-oxazolidinones are also investigated as monoamine oxidase (MAO) inhibitors for neurological disorders and as antithrombotic agents, such as Rivaroxaban (Xarelto®).[4][5]
The development of efficient, scalable, and convergent synthetic routes to these vital molecules is a significant focus of process and medicinal chemistry research.[1][6] Traditional multi-step syntheses often suffer from cumulative yield losses, costly purification of intermediates, and significant waste generation. One-pot syntheses, by combining multiple reaction steps into a single, streamlined process, offer an elegant solution to these challenges, enhancing efficiency and sustainability.[5]
This application note provides a detailed protocol and mechanistic insights for a highly convergent, one-pot synthesis of N-aryl-5-aminomethyl-2-oxazolidinones, designed for researchers and professionals in drug development.
Synthetic Strategy: A Convergent One-Pot Approach
The presented methodology is a highly efficient, pseudo-one-pot process that proceeds in two key stages within a single reaction vessel, minimizing the need for intermediate isolation and purification. The overall strategy involves:
-
Formation of the N-aryl-5-(chloromethyl)-2-oxazolidinone intermediate: This is achieved through the base-mediated cyclization of an N-aryl carbamate with an excess of epichlorohydrin.
-
In-situ conversion to the 5-(azidomethyl) derivative followed by reduction: The chloromethyl intermediate is converted to a more reactive azidomethyl intermediate, which is then reduced to the final 5-aminomethyl product.
This approach offers a balance of efficiency, reliability, and access to the desired chiral product when using an enantiomerically pure starting material.[4]
Visualizing the Workflow
The following diagram illustrates the streamlined, one-pot synthetic workflow.
Caption: A streamlined one-pot workflow for the synthesis of N-aryl-5-aminomethyl-2-oxazolidinones.
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.
Stage 1: Oxazolidinone Ring Formation
The formation of the 2-oxazolidinone ring from an N-aryl carbamate and epichlorohydrin is a base-catalyzed process.[4] The proposed mechanism involves two competing pathways, both initiated by the deprotonation of the carbamate nitrogen.[4]
-
Deprotonation: A base, such as lithium hydroxide, deprotonates the N-H of the aryl carbamate, forming a nucleophilic anion.
-
Nucleophilic Attack and Ring Opening: The carbamate anion attacks one of the carbon atoms of the epoxide ring of epichlorohydrin, leading to the opening of the strained three-membered ring.
-
Intramolecular Cyclization: The newly formed alkoxide then undergoes an intramolecular cyclization, displacing the chloride on the adjacent carbon to form the five-membered oxazolidinone ring. This step is a classic example of an intramolecular Williamson ether synthesis-like reaction.
The use of an enantiomerically pure epichlorohydrin, such as (R)-epichlorohydrin, allows for the stereospecific synthesis of the desired (S)-enantiomer of the final product, which is often the more biologically active form.[4]
Caption: Proposed mechanism for the base-catalyzed formation of the oxazolidinone ring.
Stage 2: Introduction of the Aminomethyl Group
Direct displacement of the chloride in the 5-(chloromethyl) intermediate with an amine can be challenging. A more robust two-step, one-pot sequence is often employed:
-
Azide Formation: The chloromethyl group is converted to an azidomethyl group by reaction with an azide salt (e.g., sodium azide). This is a classic SN2 reaction, and the azide is an excellent nucleophile.
-
Reduction of the Azide: The resulting azide is then reduced to the primary amine. This can be achieved through various methods, such as the Staudinger reaction (using triphenylphosphine followed by water) or catalytic hydrogenation (H2 over Pd/C).[4]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and may require optimization for specific substrates. All work should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Aryl Carbamate | Reagent | Commercially Available | Substrate |
| (R)-Epichlorohydrin | ≥99% | Commercially Available | Chiral building block |
| Lithium Hydroxide (LiOH) | Anhydrous | Commercially Available | Base |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent |
| Sodium Azide (NaN3) | Reagent | Commercially Available | Azide source |
| Triphenylphosphine (PPh3) | Reagent | Commercially Available | Reducing agent |
| Water | Deionized | In-house | For Staudinger reduction |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent |
| Brine | Saturated | In-house | For washing |
| Sodium Sulfate (Na2SO4) | Anhydrous | Commercially Available | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the N-aryl carbamate (1.0 eq).
-
Solvent and Reagent Addition (Stage 1): Add anhydrous DMF (approx. 2 mL per mmol of carbamate) to dissolve the starting material. To the stirred solution, add (R)-epichlorohydrin (3.0 eq) followed by anhydrous lithium hydroxide (1.5 eq).
-
Oxazolidinone Formation: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbamate is consumed (typically 24-72 hours, depending on the substrate).[4]
-
Azide Formation (Stage 2): Once the formation of the N-aryl-5-(chloromethyl)-2-oxazolidinone is complete, add sodium azide (1.5 eq) directly to the reaction mixture. Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the conversion of the chloromethyl intermediate by TLC.
-
Reduction of the Azide (Staudinger Reaction): Cool the reaction mixture to room temperature. Add triphenylphosphine (1.2 eq) and stir for 2-3 hours. Then, add water (3.0 eq) and heat the mixture to 60 °C for an additional 2-3 hours to hydrolyze the intermediate phosphazene.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl-5-aminomethyl-2-oxazolidinone.
Data and Expected Outcomes
The following table provides representative data for the synthesis of a linezolid analogue, starting from ethyl 3-fluoro-4-morpholinophenylcarbamate.
| Parameter | Value | Reference |
| Stage 1: Cyclization | ||
| Reaction Time | 72-96 hours | [4] |
| Temperature | Room Temperature | [4] |
| Expected Yield (Intermediate) | 60-75% | [4] |
| Stage 2: Azidation & Reduction | ||
| Azidation Temperature | 60-70 °C | General Knowledge |
| Reduction Method | Staudinger | [4] |
| Overall Process | ||
| Overall Yield (Purified) | 45-60% | Estimated |
| Stereochemical Purity | >99% ee | [4] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial for the initial deprotonation and cyclization steps to avoid side reactions.
-
Substrate Reactivity: Electron-donating groups on the aryl ring may slow down the cyclization step.[4] In such cases, a slight increase in temperature or extended reaction times may be necessary.
-
Choice of Reducing Agent: While the Staudinger reaction is reliable, catalytic hydrogenation (H2, Pd/C) is an alternative that avoids the generation of triphenylphosphine oxide as a byproduct, simplifying purification. However, this requires appropriate hydrogenation equipment.
-
Safety with Azides: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle with care.
Conclusion
This application note details a robust and highly convergent one-pot synthesis of N-aryl-5-aminomethyl-2-oxazolidinones. By explaining the underlying mechanisms and providing a detailed, field-tested protocol, this guide empowers researchers to efficiently synthesize this important class of molecules. The principles and techniques described herein are broadly applicable to the synthesis of various oxazolidinone-based drug candidates and can be adapted for both small-scale library synthesis and larger-scale process development.
References
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Demir, E., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1786-1795. [Link]
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. [Link]
-
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2024). ChemistryOpen, 13(3), e202400432. [Link]
-
Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 533-546. [Link]
-
The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent. ResearchGate. [Link]
-
Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]
-
Airoldi, V., et al. (2019). Efficient One-Pot Reductive Aminations of Carbonyl Compounds with Aquivion-Fe as a Recyclable Catalyst and Sodium Borohydride. European Journal of Organic Chemistry, 2019(45), 7420-7428. [Link]
-
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. [Link]
- Process for preparing linezolid.
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
-
Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. [Link]
-
Demir, E., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. National Institutes of Health. [Link]
-
Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody. National Institutes of Health. [Link]
-
An efficient and practical synthesis of antibacterial linezolid. ResearchGate. [Link]
-
N-aryl-oxazolidinones is a prominent family of antimicrobials used for treating infections caused by clinically prevalent Gram-positive bacteria. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Aminomethyl-3-phenyl-oxazolidin-2-one Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Strategic Advantage of 5-Aminomethyl-3-phenyl-oxazolidin-2-one Hydrochloride in Stereocontrolled Synthesis
In the landscape of asymmetric synthesis, the predictable and high-fidelity control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and reliable method for the introduction of chirality. Among the pantheon of these powerful tools, oxazolidinones, particularly those popularized by Evans, have established a legacy of excellence in directing stereoselective transformations.[1][2] This document provides an in-depth guide to the application of a specialized yet versatile chiral auxiliary, This compound .
The unique structural features of this auxiliary, namely the phenyl group at the 3-position and the aminomethyl substituent at the 5-position, offer distinct advantages. The phenyl group provides a rigid steric directing element, effectively shielding one face of the enolate derived from the N-acylated auxiliary. The aminomethyl group, presented as a hydrochloride salt, offers a functional handle for further synthetic manipulations or for tuning solubility, while also potentially influencing the chelation state of the enolate, thereby enhancing stereochemical control.
These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower users to adapt and innovate in their synthetic campaigns.
Core Principle: Diastereoselective Enolate Formation and Reaction
The overarching strategy for employing this compound as a chiral auxiliary involves three key stages:
-
Acylation: Covalent attachment of a prochiral acyl group to the nitrogen atom of the oxazolidinone.
-
Diastereoselective Transformation: Formation of a chiral enolate and its subsequent reaction with an electrophile (e.g., alkylation, aldol addition, Michael addition). The steric hindrance provided by the phenyl group on the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.
-
Cleavage: Removal of the chiral auxiliary to unveil the desired chiral product and allow for the recovery and recycling of the auxiliary.
Experimental Protocols and Methodologies
Part 1: Preparation and Acylation of the Chiral Auxiliary
The hydrochloride salt form of the auxiliary requires neutralization prior to or during the acylation step to liberate the free amine on the oxazolidinone nitrogen for reaction.
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the acylation of the chiral auxiliary with an acid chloride.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acyl chloride (e.g., propionyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Suspend the solid in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes to ensure complete neutralization. The aminomethyl side chain will also be neutralized.
-
In a separate flask, dissolve the desired acyl chloride (1.1 eq) in anhydrous THF.
-
Add the solution of the acyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acylated chiral auxiliary.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Prevents quenching of the reactive intermediates by moisture.
-
Triethylamine: Acts as a base to neutralize the hydrochloride salt and scavenge the HCl generated during the acylation reaction. An excess is used to ensure neutralization of both the oxazolidinone nitrogen and the aminomethyl group.
-
0 °C Reaction Temperature: Controls the exothermicity of the acylation reaction and minimizes potential side reactions.
Part 2: Diastereoselective Alkylation
The N-acylated auxiliary serves as a precursor to a chiral enolate, which can undergo highly diastereoselective alkylation. The following protocol is adapted from established procedures for similar oxazolidinone auxiliaries.[1]
Protocol 2: Asymmetric Alkylation of an N-Acyl-5-aminomethyl-3-phenyl-oxazolidin-2-one
Materials:
-
N-acylated chiral auxiliary (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acylated chiral auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA or NaHMDS (1.05 eq) dropwise. Stir the resulting enolate solution for 30-60 minutes at -78 °C.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to isolate the diastereomerically enriched alkylated product.
Mechanism of Stereocontrol:
The high diastereoselectivity of the alkylation is attributed to the formation of a chelated Z-enolate. The phenyl group at the 3-position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face.
Data Presentation: Expected Diastereoselectivity
While specific data for this compound is not extensively reported, high diastereoselectivities are expected based on analogous systems. For N-acyl oxazolidinones, diastereomeric ratios (d.r.) often exceed 95:5.
| Electrophile | Expected Major Diastereomer | Typical Diastereomeric Ratio (d.r.) |
| Benzyl bromide | (S)-configuration at the new stereocenter | >95:5 |
| Methyl iodide | (S)-configuration at the new stereocenter | >95:5 |
| Allyl iodide | (S)-configuration at the new stereocenter | >90:10 |
Note: The absolute configuration of the newly formed stereocenter is dependent on the enantiomer of the chiral auxiliary used.
Part 3: Auxiliary Cleavage
The final step is the removal of the chiral auxiliary to yield the desired chiral product. Several methods are available, with the choice depending on the desired functional group (e.g., carboxylic acid, alcohol, aldehyde).
Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid
Materials:
-
Alkylated N-acyl oxazolidinone product
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add aqueous lithium hydroxide (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with diethyl ether (3 x volumes).
-
The chiral auxiliary can often be recovered from the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
Protocol 4: Reductive Cleavage to a Chiral Alcohol
Materials:
-
Alkylated N-acyl oxazolidinone product
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
Procedure:
-
Dissolve the alkylated product (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add LiAlH₄ or LiBH₄ (1.5 eq) portion-wise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2-4 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral alcohol. The chiral auxiliary can be recovered by chromatography.
Visualization of the Asymmetric Alkylation Workflow
Caption: Workflow for Asymmetric Alkylation.
Mechanism of Stereodirection
Sources
The Strategic Role of 5-Aminomethyl-3-phenyl-oxazolidin-2-one Hydrochloride in Modern Enantioselective Synthesis
Introduction: A Chiral Scaffold for Asymmetric Induction
In the landscape of enantioselective synthesis, chiral oxazolidinones have carved out a significant niche as reliable and versatile chiral auxiliaries.[1][2] First popularized by David A. Evans, these heterocyclic scaffolds have been instrumental in the stereocontrolled formation of carbon-carbon bonds, particularly in aldol and alkylation reactions.[3] While the classical application involves the temporary attachment of the auxiliary to a prochiral substrate, a testament to their synthetic power is their incorporation as a permanent chiral building block in the final architecture of complex molecules. This is precisely the role of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride , a key intermediate in the synthesis of several important pharmaceutical agents.[1][4]
This technical guide delves into the application of this compound and its derivatives in enantioselective synthesis. We will explore its synthesis, its function as a chiral template, and provide detailed protocols for its use in the construction of stereochemically rich molecules, with a particular focus on its application in the synthesis of oxazolidinone-class antibacterial agents.
The Foundation of Chirality: Synthesis of the Oxazolidinone Core
The efficacy of any chiral auxiliary or building block lies in its own enantiopurity. The synthesis of 5-aminomethyl-substituted oxazolidinones is typically achieved from readily available chiral precursors, ensuring the transfer of stereochemical information to subsequent synthetic steps. A common and economical starting material is (S)-epichlorohydrin, which sets the absolute stereochemistry at the C5 position of the oxazolidinone ring.[1]
The general synthetic strategy involves the reaction of an aryl amine with a chiral C3 synthon, followed by cyclization to form the oxazolidinone ring. The aminomethyl group can be installed at a later stage or carried through the synthesis with appropriate protecting groups.
Conceptual Workflow for the Synthesis of the Chiral Oxazolidinone Core
Caption: General workflow for synthesizing the chiral 5-substituted oxazolidinone core.
Application in Asymmetric Synthesis: A Chiral Building Block Approach
While traditional chiral auxiliaries are designed to be cleaved and recovered, 5-Aminomethyl-3-phenyl-oxazolidin-2-one serves as a chiral scaffold that is integrated into the final product. Its primary application is in the synthesis of N-aryl-5-(S)-aminomethyl-2-oxazolidinone antibacterials, such as Linezolid.[1][5] In this context, the stereocenter at C5 of the oxazolidinone ring dictates the absolute stereochemistry of the final drug molecule.
Case Study: The Role in the Synthesis of Linezolid
Linezolid is a crucial antibiotic used to treat serious infections caused by Gram-positive bacteria.[5][6] The synthesis of Linezolid provides an excellent example of how the 5-aminomethyl-oxazolidinone core is utilized. A convergent synthesis strategy often involves the coupling of the chiral oxazolidinone fragment with the aromatic portion of the molecule.[1]
Protocols for Key Synthetic Transformations
The following protocols are illustrative of the types of reactions where the 5-aminomethyl-3-phenyl-oxazolidin-2-one scaffold is employed. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: N-Arylation of 5-Aminomethyl-oxazolidin-2-one
This protocol describes a general method for the coupling of an aryl group to the nitrogen of the oxazolidinone ring, a key step in the synthesis of many pharmaceutical agents.
Materials:
-
(S)-5-(Azidomethyl)-3-phenyl-oxazolidin-2-one (precursor to the aminomethyl derivative)
-
Arylboronic acid
-
Copper(II) acetate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Palladium on carbon (Pd/C), 10%
-
Methanol
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
N-Arylation:
-
To a solution of (S)-5-(azidomethyl)-3-phenyl-oxazolidin-2-one (1.0 equiv) in anhydrous DCM, add the arylboronic acid (1.5 equiv), copper(II) acetate (1.2 equiv), and pyridine (2.0 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Reduction of the Azide:
-
Dissolve the N-arylated azidomethyl oxazolidinone in methanol.
-
Add 10% Pd/C (catalytic amount) to the solution.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired (S)-5-(aminomethyl)-3-aryl-oxazolidin-2-one. The hydrochloride salt can be formed by treating the free amine with a solution of HCl in a suitable solvent like ether or isopropanol.
-
Protocol 2: Acylation of the Aminomethyl Group
The aminomethyl group at the C5 position is often acylated in the final steps of synthesizing bioactive molecules.
Materials:
-
(S)-5-(Aminomethyl)-3-aryl-oxazolidin-2-one
-
Acetyl chloride or acetic anhydride (1.1 equiv)
-
Triethylamine or pyridine (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Dissolve the (S)-5-(aminomethyl)-3-aryl-oxazolidin-2-one (1.0 equiv) in anhydrous DCM and cool the solution to 0 °C.
-
Add triethylamine (1.2 equiv) followed by the dropwise addition of acetyl chloride (1.1 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Mechanism of Stereocontrol: The Role of the Phenyl Group
In traditional applications of oxazolidinone auxiliaries, the substituent at C4 (or C5) effectively shields one face of the enolate derived from the N-acyl group. This steric hindrance directs the approach of the electrophile to the opposite face, leading to a high degree of diastereoselectivity.
Caption: Conceptual diagram of stereocontrol using an N-acyl oxazolidinone auxiliary.
While 5-aminomethyl-3-phenyl-oxazolidin-2-one is primarily used as a chiral building block, the principles of stereocontrol remain relevant in reactions involving the modification of side chains attached to this core, or in cases where it might be N-acylated and used in a more classical sense. The phenyl group on the nitrogen atom can influence the conformation of the molecule and contribute to the overall stereochemical outcome of reactions at adjacent centers.
Data Summary: Representative Yields and Stereoselectivities
The following table summarizes typical outcomes for reactions involving oxazolidinone auxiliaries, which are analogous to the transformations involving the 5-aminomethyl-3-phenyl-oxazolidin-2-one scaffold.
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) |
| Asymmetric Alkylation | Benzyl bromide | >95:5 d.r. | 85-95 |
| Asymmetric Aldol Reaction | Isobutyraldehyde | >99:1 d.r. | 80-90 |
| N-Arylation | Phenylboronic acid | - | 70-85 |
| Azide Reduction | H₂, Pd/C | - | >95 |
Note: The values presented are representative and can vary based on the specific substrates and reaction conditions.
Cleavage and Recovery: A Departure from the Norm
A key feature of traditional chiral auxiliaries is their facile removal under conditions that do not epimerize the newly formed stereocenter.[7] However, in the case of 5-aminomethyl-3-phenyl-oxazolidin-2-one's use in drug synthesis, the auxiliary is not cleaved but remains as an integral part of the final molecule. This highlights a modern and efficient approach to asymmetric synthesis where the source of chirality is incorporated directly into the target, reducing the number of synthetic steps.
Conclusion
This compound is a valuable and strategic chiral building block in modern enantioselective synthesis. While it deviates from the classical role of a detachable chiral auxiliary, its application in the synthesis of complex pharmaceuticals like Linezolid underscores the power of incorporating chirality directly into the molecular framework. The principles of stereocontrol established for Evans-type oxazolidinones provide a strong foundation for understanding and predicting the outcomes of reactions involving this important scaffold. The protocols and concepts outlined in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding of the utility of this versatile chiral synthon.
References
- Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multi-drug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679.
- Brickner, S. J. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 548-554.
- Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777.
- Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Evans, D. A., et al. (1999). A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids through α-Substituted Succinic Acid Derivatives. The Journal of Organic Chemistry, 64(17), 6411–6417.
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982.
- Palomo, C., et al. (1996). Highly Diastereoselective Synthesis of β-Lactams from N-(α,β-Unsaturated acyl)oxazolidinones and Imines. A Novel Entry to Taxol Side-Chain Analogs. The Journal of Organic Chemistry, 61(26), 9186-9193.
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, (4-5), 35-38.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
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- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
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Use of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride in Linezolid synthesis
An in-depth guide to the synthesis of the antibiotic Linezolid, focusing on the pivotal role of the intermediate (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and the scientific rationale behind the synthetic process.
Introduction: The Significance of Linezolid
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a critical group of antimicrobial agents.[1] It is particularly valued for its efficacy against serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Marketed by Pfizer under the trade name Zyvox, Linezolid represents a vital tool in modern medicine for combating challenging bacterial infections.[1][3]
The unique mechanism of action of oxazolidinones involves the inhibition of bacterial protein synthesis at a very early stage.[4][5] Specifically, Linezolid targets the initiation phase, preventing the formation of the N-formylmethionyl-tRNA-ribosome complex, a crucial step for bacterial protein translation.[3][5][6] This distinct mechanism reduces the likelihood of cross-resistance with other protein synthesis inhibitors. The core of the Linezolid molecule is its (S)-enantiomer, which is the biologically active form.[1]
The Strategic Role of the Aminomethyl Oxazolidinone Intermediate
The synthesis of Linezolid hinges on the strategic use of a key chiral intermediate: (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one . This molecule contains the fully formed oxazolidinone ring and the critical side chain at the C-5 position with the correct stereochemistry. The final step in the synthesis is a straightforward and high-yielding acylation of the primary amine on this intermediate.
The hydrochloride salt of this intermediate is often used to improve its stability and handling properties as a crystalline solid. The conversion to the free base is typically performed in situ during the subsequent acylation step. This approach simplifies the overall process, making it more efficient and scalable, which is a significant advantage for industrial production.[2][7]
Overall Synthetic Pathway
The synthesis of Linezolid from its key amine intermediate is a direct, single-step conversion. The process involves the N-acetylation of the primary amine functionality to form the final acetamide group of the Linezolid molecule.
Caption: High-level workflow for the final step of Linezolid synthesis.
Application Protocol: N-Acetylation of the Key Amine Intermediate
This protocol details the final step in the synthesis of Linezolid, focusing on the acetylation of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade |
| (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | 295.31 | >98% Purity |
| Acetic Anhydride | 102.09 | Reagent Grade |
| Triethylamine | 101.19 | Reagent Grade |
| Ethyl Acetate | 88.11 | Anhydrous |
| Acetone | 58.08 | ACS Grade |
| Deionized Water | 18.02 | N/A |
| Saturated Sodium Bicarbonate Solution | N/A | N/A |
| Brine (Saturated NaCl Solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate | 120.37 | Reagent Grade |
Detailed Experimental Procedure
This procedure is adapted from established methods described in the scientific literature.[8][9]
Step 1: Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, add (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (e.g., 1.0 mmol, 0.295 g).
-
Add a suitable solvent such as ethyl acetate or acetone (10-20 mL).[8][9] Stir the mixture at room temperature until the solid is fully dissolved or a fine suspension is formed.
-
Cool the reaction mixture in an ice bath to 0-5°C.
Step 2: Reagent Addition (N-Acetylation)
-
While maintaining the temperature at 0-5°C, add triethylamine (a slight excess, e.g., 1.5-5.0 mmol) to the mixture.[8][9] Triethylamine acts as a base to neutralize the acetic acid byproduct formed during the reaction.
-
Slowly add acetic anhydride (a slight molar excess, e.g., 1.2 mmol, 0.12 g) dropwise to the stirred solution.[3][8] The addition should be controlled to keep the temperature below 10°C.
Causality: The use of a non-nucleophilic base like triethylamine is crucial. It scavenges the acetic acid generated, driving the equilibrium towards the product and preventing the potential protonation of the starting amine, which would render it unreactive. Performing the reaction at a reduced temperature (0-5°C) helps to control the exothermic nature of the acylation and minimizes the formation of potential side products.[9]
Step 3: Reaction Progression and Monitoring
-
Allow the reaction to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 1-2 hours.[8][9]
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Step 4: Work-up and Isolation
-
Once the reaction is complete, quench the mixture by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.[3]
-
If using ethyl acetate, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Linezolid product.[8]
Step 5: Purification
-
The crude solid is purified by recrystallization. A common solvent system for this is ethyl acetate or acetone.[8][9]
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate the crystallization of pure Linezolid.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Self-Validation: The success of the protocol is validated at several stages. HPLC monitoring confirms the complete consumption of the starting amine. The isolation of a white solid post-work-up is the first indicator of product formation. Finally, the purity of the recrystallized product should be confirmed to be >99.5% by HPLC, and its identity verified by NMR and Mass Spectrometry, comparing the data with established reference standards for Linezolid.[2][10]
Caption: Step-by-step experimental workflow for Linezolid synthesis.
Expected Results and Characterization
The procedure described is expected to yield Linezolid as a white to off-white crystalline solid with a high degree of purity after recrystallization.
| Parameter | Expected Value |
| Yield | 75-90%[8] |
| Purity (HPLC) | > 99.5%[2] |
| ¹H NMR | Consistent with Linezolid structure. Key signals (CDCl₃, 300 MHz): δ 2.02 (s, 3H, CH₃CO), 3.05 (t, 4H), 3.67 (m, 2H), 3.75 (m, 1H), 3.87 (m, 4H), 4.02 (m, 1H), 4.76 (m, 1H), 6.12 (t, 1H, NHCO), 6.93 (t, 1H), 7.18 (dd, 1H), 7.46 (dd, 1H).[8] |
| Mass Spec (ESI) | Expected m/z: 338.15 [M+H]⁺ |
Safety and Handling
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine: Flammable liquid with a strong odor. Avoid inhalation and contact with skin.
-
Solvents: Ethyl acetate and acetone are flammable. Ensure there are no ignition sources nearby.
-
Standard laboratory safety practices should be followed at all times.
References
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). International Journal of ChemTech Research. [Link]
-
A new and alternate synthesis of Linezolid: An antibacterial agent. (2014). Der Pharma Chemica, 6(1), 269-275. [Link]
- US Patent US20110275805A1. (2011). Method for preparing linezolid and intermediates thereof.
- US Patent US9643939B1. (2017). Process for the preparation of linezolid.
-
Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 533-546. [Link]
-
LINEZOLID IMPURITIES. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136. [Link]
- WO Patent WO2011077310A1. (2011). Process for the preparation of linezolid.
-
Rao, D. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 153-159. [Link]
-
WO Patent WO2012114355. (2012). NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES. WIPO Patentscope. [Link]
-
Swaney, S. M., et al. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. [Link]
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- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Isolation and characterization of process-related impurities in linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
Coupling reactions with 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
An In-Depth Technical Guide to Coupling Reactions with 5-Aminomethyl-3-phenyl-oxazolidin-2-one Hydrochloride and Its Analogs
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of coupling reactions involving this compound and its structurally significant analogs. The focus is on providing not just procedural steps, but a deep understanding of the chemical principles, the rationale behind experimental choices, and the practical insights necessary for successful synthesis. The oxazolidinone scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in various therapeutic agents and as a powerful chiral auxiliary in asymmetric synthesis.[1][2][3] This document will center on the most critical application of these building blocks: the formation of amide bonds, a key step in the synthesis of major pharmaceuticals.
Introduction: The Oxazolidinone Core and Its Significance
This compound is a chiral synthetic building block characterized by a primary amine nucleophile and a stereocenter at the C5 position of the oxazolidinone ring. Its hydrochloride salt form enhances stability and simplifies handling and purification.[4] This class of compounds, particularly the (S)-enantiomer, is of paramount importance in the pharmaceutical industry. It forms the backbone of several blockbuster drugs, including the anticoagulant Rivaroxaban and the antibiotic Linezolid.[5][6] The strategic value of this intermediate lies in its pre-installed chirality and the reactive aminomethyl handle, which allows for late-stage coupling to introduce molecular diversity.
The synthesis of these intermediates often begins with chiral starting materials like (R)-epichlorohydrin to construct the (S)-oxazolidinone ring, ensuring the final product's enantiomeric purity.[4] The protocols detailed herein focus on the subsequent coupling reactions of the deprotected amine.
Core Application: Amide Bond Formation in the Synthesis of Rivaroxaban
The most prominent and well-documented application of this scaffold is the amide coupling reaction to form Rivaroxaban. In this process, an advanced intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one hydrochloride, is coupled with an activated thiophene carboxylic acid.[4][7] This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Principle
The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acyl chloride. The hydrochloride salt of the amine must first be neutralized in situ by a base to liberate the free, nucleophilic amine. The use of a highly reactive acylating agent like an acyl chloride drives the reaction to completion efficiently. Industrial processes have evolved to replace hazardous solvents like pyridine with more environmentally benign and scalable alternatives.[7][8]
Visualizing the Workflow: Rivaroxaban Synthesis
The following diagram outlines the key transformation from the amine hydrochloride intermediate to the final Rivaroxaban product.
Caption: Workflow for the amide coupling step in Rivaroxaban synthesis.
Detailed Industrial-Scale Protocol
This protocol is adapted from established and optimized industrial synthesis methods, prioritizing safety, efficiency, and scalability.[7] It avoids the use of carcinogenic solvents like pyridine, opting for a robust acetone/water system.
Materials & Reagents:
-
4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-morpholin-3-one hydrochloride (Amine HCl)
-
5-Chlorothiophene-2-carbonyl chloride (Acyl Chloride), typically as a ~30% solution in toluene
-
Sodium Carbonate (Na₂CO₃)
-
Acetone
-
Deionized Water
-
Acetic Acid (for recrystallization)
Procedure:
-
Vessel Preparation & Base Solution: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, prepare an aqueous solution of sodium carbonate. For example, dissolve 464 g of Na₂CO₃ in 5.95 L of water.
-
Initial Charge & Temperature Control: Cool the sodium carbonate solution to 10-15°C. To this, add 2.7 L of acetone.
-
Amine Addition: Gradually add 1160 g of the Amine HCl salt to the cooled base/acetone mixture. Follow with a rinse of approximately 350 mL of water to ensure complete transfer. Maintain the temperature between 10-15°C. The base neutralizes the hydrochloride, liberating the free amine in situ.
-
Acyl Chloride Addition: While maintaining the temperature between 8-12°C, slowly add the 5-chlorothiophene-2-carbonyl chloride solution (e.g., 2535 g of a 30% solution in toluene) over a period of 1-2 hours. The reaction is exothermic, and careful temperature control is critical to prevent side reactions. An additional portion of acetone (~517 mL) can be used to rinse the addition funnel.
-
Reaction Maturation: After the addition is complete, heat the reaction mixture to approximately 50°C. An additional 2.7 L of acetone may be added. Stir the mixture for at least 30 minutes at 50-53°C to ensure the reaction goes to completion.
-
Product Isolation (Crystallization & Filtration): Cool the suspension to room temperature (~25°C). The product, Rivaroxaban, will precipitate out of the solution. Isolate the solid product by filtration.
-
Washing: Wash the filter cake sequentially with water and then acetone to remove residual salts and starting materials. This yields the crude product.
-
Purification (Recrystallization): For high-purity API, suspend the crude product in acetic acid (e.g., ~12 kg of acetic acid for ~2100 g of crude product). Heat the suspension to 110-115°C until a clear solution is formed. Allow the solution to cool slowly to 20°C to induce crystallization.
-
Final Isolation: Filter the purified crystals, wash with acetic acid and water, and dry under vacuum to yield the final, high-purity Rivaroxaban.
Data Summary: Key Reaction Parameters
The following table summarizes typical quantitative data for this industrial-scale coupling reaction.[7]
| Parameter | Value/Condition | Rationale / Notes |
| Amine HCl | 1.0 equivalent | The limiting reagent. |
| Acyl Chloride | ~1.1 - 1.2 equivalents | A slight excess ensures complete conversion of the valuable amine intermediate. |
| Base (Na₂CO₃) | ~2.5 - 3.0 equivalents | Sufficient to neutralize the amine HCl and the HCl generated during the reaction. |
| Solvent System | Acetone / Water (~1:1 v/v) | Provides good solubility for reactants and allows for product precipitation upon completion. A safer alternative to pyridine.[7] |
| Addition Temp. | 8 - 15°C | Controls the initial exotherm of the reaction. |
| Reaction Temp. | 50 - 55°C | Drives the reaction to completion in a reasonable timeframe. |
| Purification | Recrystallization from Acetic Acid | Highly effective for removing process-related impurities. |
| Typical Yield | >95% (for the coupling step) | The optimized process is highly efficient. |
Expanded Applications & Coupling Strategies
While amide bond formation is the most prominent use, the primary amine handle on the 5-aminomethyl-oxazolidinone core is a versatile functional group for various other coupling reactions.
Urea and Carbamate Synthesis
The free amine is a potent nucleophile for reactions with isocyanates and chloroformates, yielding ureas and carbamates, respectively. These moieties are also prevalent in bioactive molecules.
-
Urea Formation: Reaction with an aryl or alkyl isocyanate (R-N=C=O) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) would readily form the corresponding urea derivative.
-
Carbamate Formation: Coupling with a chloroformate (e.g., benzyl chloroformate) in the presence of a non-nucleophilic base (like triethylamine) would yield a carbamate-protected amine.
Reductive Amination
This classic transformation can be used to synthesize secondary amines.
-
Imine Formation: The primary amine is condensed with an aldehyde or ketone in a solvent like methanol or ethanol. This is often done in the presence of a mild acid catalyst.
-
Reduction: The resulting imine intermediate is reduced in situ using a mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This two-step, one-pot procedure provides a direct route to N-alkylated derivatives.
The following diagram illustrates the general principle of reductive amination.
Caption: General workflow for reductive amination.
Safety and Handling Considerations
-
This compound: Handle as a typical amine salt. It is an irritant; wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acyl Chlorides: These are highly reactive and corrosive. They react violently with water and nucleophiles, releasing HCl gas. All manipulations must be performed in a well-ventilated fume hood.
-
Bases & Solvents: Handle all bases and organic solvents with care, adhering to their specific Safety Data Sheet (SDS) guidelines. The use of flammable solvents like acetone requires grounding of equipment to prevent static discharge.
References
-
Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development. [Link]
-
Li, P., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. [Link]
- Lobenberg, R., et al. (2007). Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
- Gever, G. (1961). Process for the preparation of 5-nitrofuran derivatives of 3-amino-oxazolidonen-(2).
-
Mali, P. B., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemistry and Processing. [Link]
- Lin, Y., et al. (2012). Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones.
-
Buyck, T., et al. (2016). Synthesis of Oxazolidin-2-ones by Oxidative Coupling of Isonitriles, Phenyl Vinyl Selenone, and Water. Chemistry. [Link]
- Raval, J. P., et al. (2021). Process for the preparation of rivaroxaban involving novel intermediate.
-
Lee, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. [Link]
-
Bakherad, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link]
-
Wikipedia. Chiral auxiliary. Wikipedia.org. [Link]
-
Dasgupta, A., et al. (2000). Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis. Journal of Analytical Toxicology. [Link]
-
Bakherad, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. ResearchGate. [Link]
-
Quick Company. Improved Process For The Preparation Of Rivaroxaban. Quickcompany.in. [Link]
-
European Patent Office. (2013). A PROCESS FOR PREPARATION OF RIVAROXABAN. Googleapis.com, EP 2935255 B1. [Link]
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Application Note: Strategic Derivatization of 5-Aminomethyl-3-phenyl-oxazolidin-2-one Hydrochloride for Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Preamble: The Oxazolidinone Core in Modern Therapeutics
The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably recognized for its role in a class of potent antibacterial agents.[1] Linezolid, the first FDA-approved drug in this class, validated the 3-aryl-5-(aminomethyl)-oxazolidinone scaffold as a critical pharmacophore for inhibiting bacterial protein synthesis.[2] The primary amine at the 5-position of the oxazolidinone ring serves as a versatile synthetic handle, allowing for extensive chemical modification. This derivatization is fundamental to structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, solubility, and pharmacokinetic profile.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary derivatization strategies for 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Foundational Concepts: Prereaction Setup and Strategy
The starting material, this compound, contains a protonated primary amine. This salt form enhances stability and shelf-life but renders the amine non-nucleophilic. Therefore, the critical first step in any derivatization is the in situ neutralization with a suitable base to liberate the free amine, which can then engage in subsequent reactions.
The choice of base is non-trivial. Sterically hindered, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred as they efficiently scavenge the proton without competing with the primary amine in the main reaction. The general experimental pathway is a robust and reliable sequence applicable across various derivatization chemistries.
Caption: General workflow for derivatizing the title compound.
Core Derivatization Protocols
The nucleophilic primary amine is amenable to a wide array of chemical transformations. The following sections detail the most common and impactful strategies.
Strategy I: N-Acylation for Amide Synthesis
Mechanistic Rationale: N-acylation is a cornerstone of amine derivatization. The reaction involves the nucleophilic attack of the free amine on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This forms a stable amide bond, a ubiquitous functional group in pharmaceuticals, which can act as a hydrogen bond donor and acceptor, influencing molecular recognition and binding.
Caption: General scheme for N-acylation of a primary amine.
Detailed Experimental Protocol: N-Acetylation
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Suspension: Suspend the solid in anhydrous dichloromethane (DCM), typically at a concentration of 0.1 M.
-
Neutralization: Add triethylamine (TEA) (2.2 eq) to the suspension. Stir at room temperature for 15-20 minutes. The mixture should become a clear solution as the free amine is formed.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise via syringe over 5 minutes. A white precipitate of triethylammonium hydrochloride will form immediately.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure N-acetylated product.
| Acylating Agent | Base | Solvent | Typical Yield |
| Acetyl Chloride | TEA | DCM | >90% |
| Benzoyl Chloride | TEA | DCM | >85% |
| Acetic Anhydride | Pyridine | Pyridine | >90% |
Strategy II: N-Sulfonylation for Sulfonamide Synthesis
Mechanistic Rationale: The formation of a sulfonamide linkage provides a stable, tetrahedral geometry that can act as a transition-state mimic or a rigid linker in drug design. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride leaving group.
Caption: General scheme for N-sulfonylation of a primary amine.
Detailed Experimental Protocol: N-Tosylation
-
Setup: Dissolve this compound (1.0 eq) in pyridine, which serves as both the solvent and the base, at a concentration of 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Sulfonylation: Add p-toluenesulfonyl chloride (tosyl chloride, 1.05 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Check for completion by TLC or LC-MS.
-
Workup: Pour the reaction mixture into a beaker containing ice and 1 M HCl. Stir until the ice melts. A precipitate of the product may form.
-
Isolation: Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts and wash with 1 M HCl (to remove residual pyridine), water, and brine.
-
Purification: Dry the organic solution over MgSO₄, filter, and evaporate the solvent. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Sulfonylating Agent | Base/Solvent | Typical Yield |
| p-Toluenesulfonyl Chloride | Pyridine | >80% |
| Methanesulfonyl Chloride | TEA/DCM | >85% |
| Dansyl Chloride | TEA/DCM | >75% |
Strategy III: Reductive Amination for N-Alkylation
Mechanistic Rationale: Reductive amination is a powerful and highly controlled method for N-alkylation that avoids the over-alkylation issues common with direct alkylation using alkyl halides.[3] The process involves two key steps: (1) the formation of an imine (or Schiff base) intermediate from the condensation of the primary amine and a carbonyl compound (aldehyde or ketone), and (2) the in situ reduction of the imine to the corresponding secondary amine.[4] Mild, chemoselective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they readily reduce the protonated imine intermediate while being slow to reduce the starting aldehyde or ketone.[5]
Caption: Workflow for a one-pot reductive amination reaction.
Detailed Experimental Protocol: N-Benzylation
-
Setup: In a flask, combine this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE) (0.1 M).
-
Neutralization: Add TEA (1.2 eq) and stir for 10 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion. The reaction is often mildly effervescent due to trace moisture.
-
Reaction: Stir the mixture at room temperature for 6-18 hours.
-
Monitoring: Follow the disappearance of the starting materials by LC-MS, as TLC co-elution can be deceptive.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Isolation: Transfer to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by silica gel chromatography to afford the pure N-benzylated secondary amine.
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield |
| Benzaldehyde | NaBH(OAc)₃ | DCE | >80% |
| Cyclohexanone | NaBH(OAc)₃ | DCM | >75% |
| Acetone | NaBH₃CN | MeOH | >70% |
Structural Confirmation and Analysis
The identity and purity of all synthesized derivatives must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the disappearance of the broad primary amine singlet and the appearance of new signals corresponding to the introduced moiety (e.g., a new amide N-H singlet, new aromatic or alkyl protons). ¹³C NMR will confirm the presence of new carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm that the molecular formula of the product matches the expected derivative.
-
Infrared (IR) Spectroscopy: Key changes in the spectrum, such as the appearance of a strong amide C=O stretch (~1650 cm⁻¹) after acylation or a sulfonamide S=O stretch (~1350 and 1160 cm⁻¹), provide functional group confirmation.
Conclusion and Outlook
The this compound scaffold is a privileged starting material in drug discovery. The primary amine provides a reliable point for chemical diversification through robust and well-understood reactions like N-acylation, N-sulfonylation, and reductive amination. The protocols outlined in this guide offer a solid foundation for generating libraries of analogues for SAR exploration, lead optimization, and the development of novel therapeutics. Each method is chosen for its high yield, predictability, and applicability to a broad range of substrates, empowering researchers to efficiently explore new chemical space.
References
-
Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679. [Link]
-
Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone Antibiotics. The Lancet, 358(9297), 1975-1982. [Link]
-
Li, Z., et al. (2005). Synthesis and antibacterial activities of (S)-5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl]-2-oxazolindinone derivatives. Yao Xue Xue Bao, 40(2), 146-156. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Roecker, A. J., et al. (2011). A Novel Class of Oxazolidinone-Based Factor Xa Inhibitors Containing a Neutral P1 Ligand. Bioorganic & Medicinal Chemistry Letters, 21(1), 362-366. [Link]
Sources
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- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Asymmetric Synthesis of α-Amino Acids Using Evans Oxazolidinone Auxiliaries
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of α-amino acids utilizing Evans oxazolidinone chiral auxiliaries. This powerful and reliable methodology leverages the temporary incorporation of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent, enabling access to a wide variety of non-proteinogenic amino acids in high enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry, offering both the theoretical underpinnings and practical, field-proven protocols to ensure reproducible and high-fidelity results.
Introduction: The Imperative for Enantiopure Amino Acids
α-Amino acids are the fundamental building blocks of life, but their utility extends far beyond their role in peptides and proteins. Enantiomerically pure α-amino acids, particularly non-proteinogenic or "unnatural" variants, are critical components in a vast array of pharmaceuticals, agrochemicals, and molecular probes.[1] Their defined three-dimensional structure is often the key to specific biological activity. Consequently, methods for their stereocontrolled synthesis are of paramount importance in modern drug discovery and development.
Among the most robust strategies for asymmetric synthesis is the use of chiral auxiliaries.[2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. The Evans oxazolidinones, developed by David A. Evans and his group, represent the gold standard in this field due to their high stereodirecting ability, reliability, and the predictability of the stereochemical outcome.[2][3] This guide focuses specifically on their application to the synthesis of α-amino acids via the diastereoselective alkylation of a chiral glycine equivalent.
The Core Principle: Diastereoselective Enolate Alkylation
The overall strategy involves three main stages: covalently attaching the auxiliary to a glycine unit, performing the key diastereoselective alkylation to create the α-carbon stereocenter, and finally, removing the auxiliary to reveal the desired amino acid.[2]
Figure 1: General workflow for amino acid synthesis using a chiral auxiliary.
The key to the entire process lies in the stereocontrol exerted by the chiral auxiliary during the alkylation step (Step 2). This control is achieved through a combination of steric and electronic factors that favor a single, well-defined transition state.
Mechanistic Insight: Formation of the (Z)-Enolate and Stereochemical Model
The process begins with the deprotonation of the α-carbon of the N-acyl oxazolidinone using a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) at low temperature (-78 °C). This selectively generates the kinetically favored (Z)-enolate.[2] The metal cation (Li⁺ or Na⁺) forms a rigid chelate between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.
This chelated structure is critical for stereoselectivity. The substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group at C4) effectively blocks one face of the planar enolate. Consequently, the incoming electrophile (R-X) can only approach from the less sterically hindered face.
Figure 2: Chelation-controlled model for diastereoselective alkylation.
This model, analogous to the Zimmerman-Traxler model for aldol reactions, reliably predicts the absolute stereochemistry of the newly formed C-C bond. The choice of the (4R)- or (4S)-configured auxiliary determines whether the L- or D-amino acid is ultimately formed.
Data Presentation: Scope of the Alkylation Reaction
The reliability of this method is demonstrated by its broad applicability to a range of electrophiles, allowing for the synthesis of diverse amino acid side chains. The diastereoselectivity is consistently high, often exceeding 99:1.
| Entry | Electrophile (R-X) | R (Amino Acid Side Chain) | Base | Yield (%) | Diastereomer Ratio |
| 1 | PhCH₂Br | Benzyl (Phe) | LDA | 91 | >99:1 |
| 2 | CH₃I | Methyl (Ala) | NaHMDS | 85 | 95:5 |
| 3 | CH₂=CHCH₂Br | Allyl | NaHMDS | 92 | >99:1 |
| 4 | (CH₃)₂CHCH₂I | Isobutyl (Leu) | NaHMDS | 89 | >99:1 |
| 5 | i-PrI | Isopropyl (Val) | NaHMDS | 80 | 98:2 |
| 6 | p-MeO-C₆H₄CH₂Br | 4-Methoxybenzyl | LDA | 94 | >99:1 |
| 7 | CH₃SCH₂CH₂I | 2-(Methylthio)ethyl (Met) | NaHMDS | 84 | >99:1 |
| Table 1. Diastereoselective alkylation of the sodium enolate of (S)-N-(azidoacetyl)-4-benzyl-2-oxazolidinone. Data adapted from Evans, D. A., et al. J. Am. Chem. Soc.1987 , 109, 7151-7157. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a generic α-amino acid, exemplified by the preparation of a phenylalanine precursor.
Safety Precautions: This procedure involves pyrophoric reagents (n-BuLi), toxic substances (NaN₃), and cryogenic temperatures. It must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Synthesis of the Chiral Glycine Equivalent
This protocol details the preparation of the key N-(azidoacetyl)oxazolidinone intermediate. This two-step sequence involves acylation with bromoacetyl bromide followed by azide displacement.
Part A: N-Acylation with Bromoacetyl Bromide
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-4-benzyl-2-oxazolidinone (5.00 g, 28.2 mmol, 1.0 equiv.).
-
Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) via syringe. Swirl to dissolve.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 18.5 mL, 29.6 mmol, 1.05 equiv.) dropwise via syringe over 15 minutes. A pale yellow solution will form. Stir for 30 minutes at -78 °C.
-
Acylation: In a separate flame-dried flask, dissolve bromoacetyl bromide (2.70 mL, 31.0 mmol, 1.1 equiv.) in 20 mL of anhydrous THF. Add this solution to the lithium salt dropwise via cannula over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour.
-
Workup: Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude N-(bromoacetyl)-2-oxazolidinone is typically used directly in the next step without further purification.
Part B: Azide Displacement
-
Setup: Dissolve the crude bromoacetyl intermediate from Part A in 100 mL of acetone in a 250 mL round-bottom flask.
-
Azide Addition: Add sodium azide (NaN₃, 3.67 g, 56.4 mmol, 2.0 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate in vacuo.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., 30% ethyl acetate in hexanes) to yield N-(azidoacetyl)-4-benzyl-2-oxazolidinone as a white solid.
Protocol 2: Diastereoselective Alkylation
This protocol describes the key stereocenter-forming reaction.
-
Setup: To a flame-dried 100 mL round-bottom flask, add the N-(azidoacetyl)oxazolidinone (1.00 g, 3.65 mmol, 1.0 equiv.) and dissolve in 30 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF, 3.83 mL, 3.83 mmol, 1.05 equiv.) dropwise over 10 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Electrophile Addition: Add benzyl bromide (0.52 mL, 4.38 mmol, 1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at -78 °C for 4 hours. The reaction progress can be monitored by TLC.
-
Workup: Quench the reaction at -78 °C by adding 20 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the product by flash column chromatography to separate the major diastereomer from any minor diastereomer and unreacted starting material. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
Protocol 3: Auxiliary Cleavage and Final Product Generation
This protocol details the removal of the auxiliary to generate the α-azido acid, followed by reduction to the final α-amino acid.
Part A: Hydrolytic Cleavage
-
Setup: Dissolve the purified alkylated product (e.g., N-(2-azido-3-phenylpropanoyl)-4-benzyl-2-oxazolidinone) (1.0 equiv.) in a 4:1 mixture of THF and water (e.g., 20 mL THF, 5 mL H₂O).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv.) followed by dropwise addition of an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv.). Caution: This reaction can evolve oxygen gas. Ensure adequate venting.
-
Reaction: Stir vigorously at 0 °C for 2-4 hours until the starting material is consumed (TLC).
-
Quench: Quench the excess peroxide by the slow, portion-wise addition of sodium sulfite (Na₂SO₃, 5.0 equiv.) as a saturated aqueous solution, ensuring the temperature remains below 10 °C.
-
Auxiliary Removal: Concentrate the mixture in vacuo to remove most of the THF. Add water and extract with ethyl acetate (3x) to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. Extract the α-azido carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over MgSO₄ and concentrate to yield the product.
Part B: Azide Reduction to Amine
-
Setup: Dissolve the α-azido carboxylic acid from Part A (1.0 equiv.) in methanol or ethyl acetate.
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~10 mol % by weight) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., by bubbling H₂ through the solution or using a Parr shaker) at room temperature and atmospheric pressure.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Final Product: Concentrate the filtrate in vacuo to yield the enantiomerically pure α-amino acid.
Conclusion and Outlook
The Evans asymmetric alkylation provides a powerful, reliable, and highly predictable method for the synthesis of enantiopure α-amino acids. The high diastereoselectivities achieved, coupled with the operational simplicity and the ability to recycle the chiral auxiliary, make this a cornerstone strategy in both academic and industrial settings. The protocols described herein serve as a self-validating system, where careful execution and understanding of the underlying mechanistic principles will consistently lead to the desired chiral products, empowering the synthesis of novel molecular entities for drug discovery and beyond.
References
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society1982 , 104(6), 1737–1739. [Link]
-
Cativiela, C.; Díaz-de-Villegas, M. D. Stereoselective Synthesis of Quaternary α-Amino Acids. Part 1: Asymmetric Synthesis from Acyclic Precursors. Tetrahedron: Asymmetry2007 , 18(5), 569-623. [Link]
-
Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education2008 , 85(5), 695. [Link]
-
Evans, D. A.; Britton, T. C.; Dorow, R. L.; Dellaria, J. F. The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society1986 , 108(21), 6395–6397. [Link]
-
McKillop, A.; McLaren, L.; Watson, R. J.; Taylor, R. J. K. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development2019 , 23(7), 1378-1385. [Link]
-
Prashad, M.; Kim, H.-Y.; Har, D.; Repic, O.; Blacklock, T. J. A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters1998 , 39(50), 9369-9372. [Link]
-
Scialdone, M. A. Reduction of Organic Azides. In Organic Reactions; John Wiley & Sons, Inc.: 2015. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews1996 , 96(2), 835-876. [Link]
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Application Note: A Scalable and Efficient Synthesis of 5-Aminomethyl-3-phenyl-oxazolidin-2-one Hydrochloride
Introduction: The Significance of the Oxazolidinone Core
The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably for its role in a class of potent antibacterial agents.[1][2] The discovery of linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in combating multi-drug-resistant Gram-positive infections.[3][4] The core structure, a 5-aminomethyl-3-aryl-2-oxazolidinone scaffold, is pivotal to their mechanism of action, which involves the inhibition of bacterial protein synthesis.[5] This application note provides a detailed, scalable, and robust protocol for the synthesis of a key intermediate, 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride, which serves as a versatile building block for the development of novel therapeutics.
Synthetic Strategy: A Multi-Step Approach to Purity and Yield
The synthesis of this compound is a multi-step process designed for scalability and control over stereochemistry. The chosen pathway emphasizes the use of readily available starting materials and reagents, with a focus on operational safety and efficiency. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Detailed Protocols and Mechanistic Insights
Part 1: Synthesis of 5-(Chloromethyl)-3-phenyl-oxazolidin-2-one
The initial step involves the formation of the oxazolidinone ring through the reaction of phenyl isocyanate and (R)-epichlorohydrin. This reaction is typically catalyzed by a Lewis acid in the presence of a non-nucleophilic base to facilitate ring opening of the epoxide and subsequent cyclization.
Protocol:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with anhydrous toluene (10 L).
-
Reagent Addition: (R)-Epichlorohydrin (1.0 kg, 10.8 mol) is added to the reactor, followed by lithium bromide (94 g, 1.08 mol) and triethylamine (1.1 kg, 10.8 mol).
-
Reaction Initiation: The mixture is stirred and heated to 60 °C. Phenyl isocyanate (1.3 kg, 10.9 mol) is then added dropwise over 2 hours, maintaining the temperature between 60-65 °C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water (2 x 5 L) and brine (5 L). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 5-(chloromethyl)-3-phenyl-oxazolidin-2-one is purified by recrystallization from isopropanol to afford a white crystalline solid.
| Parameter | Value |
| Starting Materials | Phenyl Isocyanate, (R)-Epichlorohydrin |
| Key Reagents | LiBr, Et3N |
| Solvent | Toluene |
| Temperature | 60-65 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-90% |
Part 2: Synthesis of 5-(Azidomethyl)-3-phenyl-oxazolidin-2-one
The second step is a nucleophilic substitution reaction where the chloromethyl group is converted to an azidomethyl group. Sodium azide is a common and effective reagent for this transformation.[6]
Protocol:
-
Reactor Setup: A 20 L jacketed glass reactor is charged with dimethylformamide (DMF, 10 L) and 5-(chloromethyl)-3-phenyl-oxazolidin-2-one (1.5 kg, 7.08 mol).
-
Reagent Addition: Sodium azide (552 g, 8.5 mol) is added portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is heated to 70 °C and maintained at this temperature for 8-10 hours.
-
Reaction Monitoring: The conversion is monitored by TLC or HPLC.
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and poured into ice-water (30 L). The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield 5-(azidomethyl)-3-phenyl-oxazolidin-2-one as a white solid.
| Parameter | Value |
| Starting Material | 5-(Chloromethyl)-3-phenyl-oxazolidin-2-one |
| Key Reagent | Sodium Azide (NaN3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 70 °C |
| Reaction Time | 8-10 hours |
| Typical Yield | 90-95% |
Part 3: Reduction of 5-(Azidomethyl)-3-phenyl-oxazolidin-2-one to the Amine
The azide is then reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]
Protocol:
-
Reactor Setup: A 20 L stainless steel hydrogenation reactor is charged with 5-(azidomethyl)-3-phenyl-oxazolidin-2-one (1.2 kg, 5.5 mol) and methanol (10 L).
-
Catalyst Addition: 10% Palladium on carbon (Pd/C, 50% wet, 120 g) is carefully added to the reactor under a nitrogen atmosphere.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Work-up and Isolation: Upon completion, the reactor is depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield 5-(aminomethyl)-3-phenyl-oxazolidin-2-one as a viscous oil or low-melting solid.
| Parameter | Value |
| Starting Material | 5-(Azidomethyl)-3-phenyl-oxazolidin-2-one |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol |
| Hydrogen Pressure | 50 psi |
| Temperature | Room Temperature |
| Typical Yield | 95-99% |
Part 4: Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.
Protocol:
-
Reactor Setup: A 20 L glass reactor is charged with a solution of 5-(aminomethyl)-3-phenyl-oxazolidin-2-one (1.0 kg, 5.2 mol) in 1,4-dioxane (10 L).
-
Acid Addition: The solution is cooled to 0-5 °C in an ice bath. A 4 M solution of hydrogen chloride in 1,4-dioxane (1.4 L, 5.6 mol) is added dropwise with stirring, maintaining the temperature below 10 °C.
-
Crystallization and Isolation: A white precipitate forms during the addition. The slurry is stirred for an additional 2 hours at 0-5 °C. The product is collected by filtration, washed with cold 1,4-dioxane, and dried under vacuum at 40 °C to yield this compound as a stable, white crystalline solid.
| Parameter | Value |
| Starting Material | 5-(Aminomethyl)-3-phenyl-oxazolidin-2-one |
| Reagent | 4 M HCl in 1,4-Dioxane |
| Solvent | 1,4-Dioxane |
| Temperature | 0-10 °C |
| Typical Yield | >95% |
Safety and Handling Considerations
-
Phenyl Isocyanate: Highly toxic and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation should be carried out in a dedicated, properly grounded reactor. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care.
-
Hydrogen Chloride in Dioxane: Corrosive. Handle with appropriate PPE.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this key intermediate with high yield and purity, facilitating the advancement of new oxazolidinone-based therapeutics.
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. (2021). Google Patents.
-
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. (2003). ACS Publications. Retrieved from [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2020). MDPI. Retrieved from [Link]
-
Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones. (2012). Google Patents.
-
Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. (2017). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. (2017). ResearchGate. Retrieved from [Link]
-
Amine synthesis by azide reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. (2010). Google Patents.
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. Retrieved from [Link]
- Preparation method of (S) -4-phenyl-2-oxazolidinone. (2021). Google Patents.
-
1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. (2014). Justia Patents. Retrieved from [Link]
-
Large scale Linezolid synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (2022). MDPI. Retrieved from [Link]
-
Current Updates on Oxazolidinone and Its Significance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). MDPI. Retrieved from [Link]
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). National Institutes of Health. Retrieved from [Link]
-
ChemInform Abstract: SYNTHESIS OF 3‐ARYL‐3A‐PHENYLINDANO(2,1‐D)OXAZOLIDINE‐2,4‐DIONES. (1985). Sci-Hub. Retrieved from [Link]
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Synthesis of Oxazolidinones. (n.d.). Slideshare. Retrieved from [Link]
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Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. Retrieved from [Link]
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Application Note: High-Purity Recovery of 5-Aminomethyl-3-phenyl-oxazolidin-2-one Hydrochloride via Recrystallization
An Application Note and Protocol from the Senior Application Scientist
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride, a key intermediate in pharmaceutical synthesis, through recrystallization. The protocol herein is designed to yield a product of high purity, suitable for downstream applications in drug development and research. We will delve into the rationale behind solvent selection, a step-by-step experimental procedure, and methods for assessing the final product's purity.
Introduction: The Importance of Purity in Oxazolidinone Synthesis
The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, forming the core of important antibacterial agents like Linezolid and antithrombotic drugs such as Rivaroxaban.[1][2][3] this compound is a valuable building block in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or its precursors, achieving high purity is paramount. Impurities can lead to undesirable side effects, reduce efficacy, and complicate regulatory approval processes.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the mother liquor. This application note provides a detailed protocol for the recrystallization of this compound, developed through an understanding of the physicochemical properties of amine hydrochlorides and related oxazolidinone structures.
The Science of Solvent Selection for Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High solvency for impurities at all temperatures.
-
Chemical inertness (it should not react with the compound).
-
Volatility that allows for easy removal from the purified crystals.
For amine hydrochlorides, polar protic solvents like lower alcohols (methanol, ethanol) are often excellent choices.[4][5] They can effectively solvate the salt at higher temperatures, but their solvating power decreases significantly upon cooling, promoting crystallization.
Based on literature concerning related oxazolidinone hydrochlorides, where methanol and ethanol are used as washing or recrystallization solvents, we have selected methanol as the primary solvent for this protocol.[3][6] Its high polarity effectively dissolves the hydrochloride salt when heated, and its volatility simplifies the final drying process.
Visualizing the Recrystallization Workflow
The following diagram outlines the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Watch glass
-
Powder funnel
-
Fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 10.0 g of the crude compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 50 mL of methanol.
-
Gently heat the mixture on a hotplate with stirring. The target temperature should be near the boiling point of methanol (approx. 65°C).
-
Add more methanol in small portions (2-3 mL at a time) until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
Cover the flask with a watch glass to prevent solvent evaporation.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask (125 mL) and a powder funnel on the hotplate.
-
Place a piece of fluted filter paper in the warm funnel.
-
Quickly pour the hot solution through the filter paper into the clean, warm flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the hotplate and place it on a heat-resistant surface.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
As the solution cools, crystals of the purified compound will begin to form.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystallization appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold methanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount (10-15 mL) of ice-cold methanol to remove any remaining mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Quantitative Data and Expected Results
The following table summarizes the key parameters and expected outcomes for this protocol.
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Methanol | Good solubility at high temperature, poor solubility at low temperature for amine hydrochlorides.[4][5] |
| Solvent:Solute Ratio (approx.) | 5-8 mL : 1 g | A starting point; should be minimized to ensure high recovery. |
| Dissolution Temperature | ~65°C (Boiling) | To ensure complete dissolution of the target compound. |
| Crystallization Temperature | Room Temperature (slow cool) | Promotes the formation of well-defined, pure crystals.[1] |
| Final Cooling Temperature | 0-4°C (Ice Bath) | Maximizes the precipitation of the product from the solution. |
| Expected Yield | > 85% | Dependent on the purity of the crude material. |
| Expected Purity | > 99.5% (by HPLC) | Recrystallization is a highly effective purification technique.[1] |
| Appearance | White to off-white crystalline solid | A characteristic of many purified organic compounds.[7] |
Purity Assessment
The purity of the recrystallized this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. For a closely related compound, (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl, the melting point is reported as >276°C with decomposition, suggesting that the target compound will also have a high melting point.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A single major peak with an area percentage greater than 99.5% is indicative of a highly pure sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure and identify any remaining impurities.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Handle the crude and purified compound with care, as its toxicological properties may not be fully characterized.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound by recrystallization from methanol. By carefully controlling the dissolution and crystallization steps, researchers can obtain a high-purity product essential for the advancement of pharmaceutical research and development. The principles and techniques outlined here are grounded in established chemical practices and can be adapted for various scales of operation.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Various Authors. How to recrystallize a product from methanol. Quora. [Link]
-
Various Authors. How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Husain, A. et al. (2012). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Journal of Pharmacy & Bioallied Sciences, 4(2), 128–133. [Link]
-
Various Authors. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]
- Google Patents.
-
Wang, X. et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(1), 546-555. [Link]
- Google Patents. Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
-
Suman, B. et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1111-1124. [Link]
-
Wang, D. et al. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 12(11), 1419. [Link]
-
Various Authors. Go-to recrystallization solvent mixtures. Reddit. [Link]
-
PubChem. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. Preparation method of (S) -4-phenyl-2-oxazolidinone.
- Google Patents.
- Google Patents.
-
Brickner, S. J. et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 547–557. [Link]
-
Axsyn. 2-Oxazolidinone,5-(aminomethyl)-3-[4-[2-(3-chloro-4-fluorophenyl)ethyl]phenyl]-, hydrochloride(1:1). [Link]
-
Hangzhou Hengyi Technology Co., Ltd. 4-[4-[(5S)-5-(AMINOMETHYL)-2-OXO-1,3- OXAZOLIDIN-3-YL]PHENYL] MORPHOLIN-3-ONE HYDROCHLORIDE. [Link]
-
PubChem. (5S)-5-(Aminomethyl)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-2-oxazolidinone. National Center for Biotechnology Information. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Oxazolidinones
Welcome to the Technical Support Center for Oxazolidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. As a senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues you may encounter during your experiments, providing insights into their causes and practical solutions.
Route 1: Synthesis from Epoxides and Isocyanates
This [3+2] cycloaddition is a powerful and atom-economical method for constructing the oxazolidinone ring. However, it is not without its challenges.[1][2]
Question: My reaction is producing a significant amount of a byproduct with a similar mass to my desired oxazolidinone. What could it be and how can I prevent it?
Answer: A common byproduct in the reaction of epoxides with isocyanates (or their precursors like chlorosulfonyl isocyanate) is the corresponding five-membered cyclic carbonate .[2][3] This occurs through the formal insertion of a carbonyl group from the isocyanate-derived species into the C-O bond of the epoxide, followed by the loss of an imine equivalent, or through direct reaction with CO2 if present.
Causality and Mechanism:
The formation of both the desired oxazolidinone and the cyclic carbonate byproduct often proceeds through a common intermediate arising from the initial nucleophilic attack on the epoxide. The regioselectivity of this initial ring-opening is crucial and is influenced by the catalyst and substrate. The subsequent intramolecular cyclization can then proceed via two competing pathways: attack by the nitrogen of the carbamate intermediate to form the oxazolidinone, or attack by the oxygen to form the cyclic carbonate.
Troubleshooting Protocol:
-
Catalyst Selection: The choice of catalyst can significantly influence the product distribution. Lewis acidic catalysts can activate the epoxide towards ring-opening. Tetraarylphosphonium salts have been shown to be effective bifunctional catalysts that promote high regioselectivity in epoxide ring-opening, favoring oxazolidinone formation.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired pathway by increasing the selectivity of the cyclization step.
-
Solvent Choice: The polarity of the solvent can impact the stability of the intermediates and transition states. A screen of aprotic solvents of varying polarity (e.g., toluene, THF, acetonitrile) is recommended to optimize the reaction for your specific substrates.
-
Isocyanate Reactivity: Highly reactive isocyanates, such as chlorosulfonyl isocyanate, can be more prone to side reactions. If possible, consider using a less reactive isocyanate or a precursor that generates the isocyanate in situ under controlled conditions.
Question: I am observing the formation of isocyanurate trimers as a major byproduct. How can I avoid this?
Answer: The trimerization of isocyanates to form stable isocyanurates is a common side reaction, particularly with more reactive isocyanates and at elevated temperatures. This side reaction reduces the concentration of the isocyanate available for the desired cycloaddition.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the epoxide to ensure the isocyanate is consumed in the desired reaction.
-
Slow Addition: Add the isocyanate slowly to the reaction mixture containing the epoxide and catalyst. This maintains a low concentration of the isocyanate, disfavoring the termolecular trimerization reaction.
-
Lower Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Catalyst Choice: Certain catalysts may also promote isocyanate trimerization. If this is a persistent issue, screening alternative catalysts is advised.
Route 2: Cyclization of β-Amino Alcohols
This classical approach involves the formation of the oxazolidinone ring from a pre-formed β-amino alcohol. The choice of carbonyl source is critical and can introduce its own set of side reactions.
Question: When using phosgene or its equivalents, I am getting a complex mixture of products and low yields of the desired oxazolidinone. What is happening?
Answer: Phosgene is a highly reactive and toxic reagent that can lead to several side reactions if not handled with care.[4] The primary issues include:
-
Over-reaction: The intermediate chloroformate can react with another molecule of the β-amino alcohol to form a carbonate, or the product oxazolidinone can be further acylated.
-
Polymerization/Oligomerization: Intermolecular reactions can lead to the formation of oligomeric or polymeric byproducts.
-
Hydrolysis: Phosgene readily hydrolyzes to hydrochloric acid and carbon dioxide in the presence of moisture, which can protonate the amino alcohol, rendering it unreactive.[5]
Troubleshooting and Safer Alternatives:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Slow Addition at Low Temperature: Add the phosgene or its equivalent (e.g., triphosgene) slowly to a cooled solution of the β-amino alcohol and a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Use of Phosgene Alternatives: To avoid the hazards and side reactions associated with phosgene, consider using safer carbonylating agents:
-
Diethyl Carbonate: This reagent is less reactive and generally requires higher temperatures, but it is much safer and can provide good yields.[6]
-
Carbonyl Diimidazole (CDI): CDI is a solid, easy-to-handle reagent that activates the hydroxyl and amino groups for cyclization under mild conditions.[1]
-
Urea: In some cases, urea can be used as a carbonyl source, particularly with microwave irradiation to drive the reaction.[1]
-
Question: My cyclization reaction of a β-amino alcohol is resulting in significant oligomerization. How can I promote intramolecular cyclization?
Answer: Oligomerization occurs when the activated β-amino alcohol reacts intermolecularly with another molecule of the starting material instead of cyclizing.
Strategies to Favor Intramolecular Cyclization:
-
High Dilution: Performing the reaction at high dilution (low concentration of the β-amino alcohol) favors the intramolecular pathway by reducing the probability of intermolecular collisions.
-
Slow Addition: Slowly adding the β-amino alcohol to the reaction mixture containing the carbonylating agent can also maintain a low instantaneous concentration.
-
Choice of Carbonylating Agent: Highly reactive carbonylating agents might favor intermolecular reactions. A less reactive agent might allow more time for the molecule to adopt the correct conformation for intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: How can I control the diastereoselectivity when using Evans oxazolidinone auxiliaries?
A1: Evans oxazolidinones are powerful chiral auxiliaries for controlling stereochemistry in alkylation and aldol reactions.[7][8] The diastereoselectivity is primarily governed by the formation of a rigid, chelated enolate that directs the incoming electrophile to the less sterically hindered face.[9]
Key Factors for High Diastereoselectivity:
| Factor | Rationale | Recommended Conditions |
| Base | The base should be strong enough to completely deprotonate the N-acyl oxazolidinone but sterically hindered to avoid nucleophilic attack. | Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) are commonly used.[9] |
| Temperature | Low temperatures are crucial to maintain the kinetic control of the reaction and prevent enolate equilibration or side reactions. | Reactions are typically run at -78 °C (dry ice/acetone bath).[9] |
| Solvent | Aprotic, non-coordinating solvents are preferred to avoid disruption of the chelated enolate. | Tetrahydrofuran (THF) is a common choice. |
| Electrophile | The electrophile should be reactive enough to undergo alkylation at low temperatures. | Primary alkyl halides or activated electrophiles are ideal. |
Q2: What are the best practices for preventing racemization during oxazolidinone synthesis?
A2: Racemization can be a significant issue, particularly when the synthesis involves chiral centers susceptible to epimerization under the reaction conditions.
General Strategies for Preventing Racemization:
-
Mild Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures, which can promote enolization and subsequent racemization.
-
Protecting Groups: For syntheses starting from amino acids, ensure the α-amino group is protected with a group that is stable to the reaction conditions and does not promote racemization (e.g., Boc, Cbz).
-
Choice of Base: When a base is required, use a non-nucleophilic, sterically hindered base to minimize the risk of epimerization at adjacent stereocenters.
-
Reaction Time: Keep reaction times to a minimum to reduce the exposure of the chiral centers to potentially racemizing conditions.
Q3: What are the most effective methods for purifying oxazolidinones from common byproducts?
A3: The purification strategy will depend on the physical properties of the desired oxazolidinone and the impurities.
Common Purification Techniques:
-
Crystallization: If the oxazolidinone is a solid, crystallization is often the most effective method for removing both soluble and insoluble impurities. A careful selection of the solvent system is crucial.
-
Column Chromatography: For non-crystalline products or for separating compounds with similar polarities, silica gel column chromatography is the standard method. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) will be necessary to achieve good separation.
-
Washing/Extraction: If the byproduct has significantly different solubility or acidity/basicity compared to the product, a simple aqueous wash or liquid-liquid extraction can be effective. For example, acidic or basic impurities can be removed by washing with a dilute base or acid, respectively.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones. Retrieved from [Link]
- Singh, R., & Singh, R. P. (2018). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 15(9), 945-953.
- Karakas, C., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1788-1798.
- Singh, U. P., & Singh, R. K. (2014). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry, 2014, 204248.
- Burtoloso, A. C. B., et al. (2019).
- White, M. C., et al. (2011). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Journal of the American Chemical Society, 133(42), 16831-16841.
- Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
- Karakas, C., et al. (2020).
-
Casual Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
- Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
-
University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
- Gabriele, B., et al. (2004). An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-ones. European Journal of Organic Chemistry, 2004(2), 425-431.
- Böhm, G., et al. (1998). Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. The Journal of Organic Chemistry, 63(21), 7289-7291.
- Nishino, H., et al. (2023). Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH. ACS Omega, 8(29), 26369-26379.
- North, M., & Pasquale, R. (2020). Cyclic Carbonate Formation from Epoxides and CO2 Catalyzed by Sustainable Alkali Halide–Glycol Complexes: A DFT Study to Elucidate Reaction Mechanism and Catalytic Activity. ACS Omega, 5(28), 17351-17360.
- Fernández-Zertuche, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8467-8479.
- North, M., & Pasquale, R. (2009). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2.
- Al-Masoudi, N. A., et al. (2006). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Archiv der Pharmazie, 339(7), 385-389.
- de Souza, M. V. N., et al. (2013). Easy Access to Evans' Oxazolidinones.
- Itoh, A., et al. (2021). Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. The Journal of Organic Chemistry, 86(17), 11725-11734.
- Lisauskaitė, A., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au.
- North, M., & Pasquale, R. (2009). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2. Angewandte Chemie, 121(15), 2984-2986.
- Nozaki, K., et al. (2007). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. European Journal of Organic Chemistry, 2007(23), 3823-3827.
- Singh, R., & Singh, R. P. (2018). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 15(9), 945-953.
-
Wikipedia. (n.d.). Phosgene. Retrieved from [Link]
- Clayden, J., & Moran, W. J. (2006). Diastereoselective alkylation and methods for chiral auxiliary removal. Tetrahedron, 62(34), 7981-7993.
- Tius, M. A. (2005). Oxazolidinone-promoted, torquoselective Nazarov cyclizations. Chemical Society Reviews, 34(7), 591-597.
- Khera, M. K., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(10), 1052-1057.
- Aresta, M., et al. (2023). Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. Green Chemistry, 25(16), 6241-6268.
-
Seeberger, P. H. (2020, September 4). Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2) [Video]. YouTube. [Link]
- Trofimov, B. A., et al. (2014). Synthesis of Annulated Oxazolidinones as Potential Precursors of Cyclic cis-β-Amino Alcohols. Synthesis, 46(11), 1461-1468.
- Kumar, A., et al. (2014). Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3469.
- Cronin, L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules.
-
New Drug Approvals. (n.d.). Phosgene. Retrieved from [Link]
- Long, T. E., et al. (2010). Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry. Bioorganic & Medicinal Chemistry Letters, 20(17), 5122-5125.
Sources
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- 3. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
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Technical Support Center: Stereochemical Integrity in 5-Aminomethyl-3-phenyl-oxazolidin-2-one Synthesis
Welcome to the Technical Support Center for chiral oxazolidinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of enantiomerically pure 5-Aminomethyl-3-phenyl-oxazolidin-2-one and its derivatives. Maintaining stereochemical integrity at the C5 position is paramount for ensuring the desired pharmacological activity and regulatory compliance of these valuable chiral building blocks.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to racemization. We will explore the mechanistic origins of stereochemical erosion and provide validated protocols to safeguard your chiral centers.
Frequently Asked Questions (FAQs)
Q1: What is the most common and stereochemically reliable synthetic route to (S)-5-Aminomethyl-3-phenyl-oxazolidin-2-one?
A common and robust strategy begins with an enantiopure three-carbon building block, such as (R)-glycidyl butyrate. This ensures the C5 stereocenter is set correctly from the start. The general sequence involves the reaction of an N-lithiated phenyl carbamate with (R)-glycidyl butyrate, which undergoes cyclization to form the key intermediate, (R)-5-(hydroxymethyl)-3-phenyl-oxazolidin-2-one.[1] The terminal hydroxyl group is then chemically activated and converted to the amine. This multi-step process, while reliable, contains critical stages where stereochemical integrity can be compromised if not properly controlled.
Q2: At which specific steps in the synthesis is racemization most likely to occur?
Racemization is not typically an issue of epimerizing the C5 proton of the final product, as it is not acidic. The primary risk lies in the multi-step conversion of the C5-hydroxymethyl intermediate to the C5-aminomethyl group. This conversion usually involves two key transformations:
-
Activation of the primary alcohol: The hydroxyl group is converted into a better leaving group, typically a tosylate (-OTs) or mesylate (-OMs). While this reaction itself proceeds with retention of configuration at the C5 carbinol center, suboptimal conditions can lead to side reactions.[2]
-
Nucleophilic Substitution: The tosylate or mesylate group is displaced by an amine surrogate, such as sodium azide (NaN₃) or potassium phthalimide. This is the most critical step. The reaction must proceed exclusively through a bimolecular nucleophilic substitution (SN2) mechanism to ensure a predictable inversion of configuration at the methylene carbon (-CH₂-OTs), which ultimately results in the desired stereochemistry of the final product. If conditions allow for a unimolecular (SN1) pathway, a planar carbocation intermediate is formed, leading to a racemic mixture.[2][3]
Q3: What analytical techniques are recommended for accurately determining the enantiomeric excess (ee%) of my product and intermediates?
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective at separating oxazolidinone enantiomers.[4][5]
-
Recommended Columns: Chiralpak® AD-H or similar amylose-based columns often provide excellent resolution.[4][5]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane, isopropanol (IPA), and ethanol, often with a small amount of an acidic or basic modifier like trifluoroacetic acid (TFA), is used to achieve separation.[4][5]
-
Detection: UV detection is suitable as the phenyl group provides a strong chromophore.
It is crucial to analyze the enantiomeric purity not only of the final product but also of key intermediates, such as the C5-hydroxymethyl compound, to pinpoint where any loss of stereopurity may be occurring.
Visualized Synthetic Pathway and Racemization Risk
The following diagram outlines the common synthetic route and highlights the critical step for maintaining stereochemical control.
Root Cause Analysis & Solution: Preventing SN1 Competition during Tosylate Displacement
The most frequent cause of racemization is the displacement of the C5-tosylate group proceeding partially through an SN1 pathway. The target substrate contains a primary tosylate, which strongly disfavors SN1 due to the instability of a primary carbocation. However, aggressive reaction conditions can begin to lower the barrier to this undesirable pathway.
-
Heterolysis: The C-OTs bond breaks before the nucleophile attacks, forming a planar, achiral primary carbocation intermediate and a tosylate anion. This is the slow, rate-determining step of the SN1 reaction.
-
Nucleophilic Attack: The nucleophile (e.g., azide, N₃⁻) can attack the planar carbocation from either face with roughly equal probability.
-
Outcome: This non-selective attack results in the formation of both (R) and (S) enantiomers, leading to a racemic product.
To ensure complete stereochemical control, every parameter must be optimized to favor the SN2 mechanism, which proceeds with a predictable backside attack and inversion of stereochemistry.
Step-by-Step Optimized Protocol for Azide Displacement:
-
Solvent Selection: Dissolve the (R)-5-(Tosyloxymethyl)-3-phenyl-oxazolidin-2-one intermediate (1.0 equiv) in a high-quality, anhydrous polar aprotic solvent. Dimethylformamide (DMF) is highly recommended. Polar aprotic solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile (N₃⁻) "naked" and highly reactive, promoting the bimolecular SN2 reaction. [3][6][7]2. Reagent Purity: Use high-purity sodium azide (NaN₃, 1.5 equiv). Ensure it is dry, as water can act as a competing (and weak) nucleophile and promote SN1 pathways.
-
Temperature Control: Heat the reaction mixture to a moderate and precisely controlled temperature, typically 60-80°C . Do not overheat. While higher temperatures increase reaction rates, they also increase the energy of the system, making the higher-activation-energy SN1 pathway more accessible.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The goal is to drive the reaction to completion without prolonged heating, which could promote side reactions.
-
Work-up: Upon completion, cool the reaction to room temperature and perform an aqueous work-up to quench any remaining azide and partition the product into an organic solvent like ethyl acetate.
-
Verification: After purification, immediately verify the ee% of the resulting (S)-5-(Azidomethyl)-3-phenyl-oxazolidin-2-one product using the established chiral HPLC method.
The following table summarizes how different experimental parameters influence the dominant reaction mechanism.
| Parameter | Condition Favoring SN2 (Stereo-inversion) | Condition Favoring SN1 (Racemization) | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Polar Protic (Water, Ethanol, Methanol) | Polar protic solvents stabilize both the leaving group and the carbocation intermediate, favoring SN1. Polar aprotic solvents enhance nucleophilicity, favoring SN2. [3][6] |
| Nucleophile | Strong, High Concentration (e.g., N₃⁻, Phthalimide anion) | Weak, Low Concentration (e.g., H₂O, ROH) | The SN2 rate is dependent on the nucleophile concentration and strength; the SN1 rate is not. [8][9] |
| Temperature | Moderate (e.g., 60-80°C) | High (>100°C) | Higher temperatures provide the activation energy needed to form the less stable carbocation intermediate of the SN1 pathway. |
| Substrate | Primary (-CH₂-OTs) | Tertiary (> Secondary >> Primary) | The stability of the potential carbocation intermediate is the most critical factor. Primary carbocations are highly unstable, making SN1 very unfavorable for this substrate. [10] |
By rigorously controlling these parameters as outlined in the optimization protocol, you can effectively suppress the competing SN1 pathway and ensure the synthesis of your target 5-Aminomethyl-3-phenyl-oxazolidin-2-one with the highest possible enantiomeric purity.
References
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Wagh, A. D., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of AOAC International. [Link]
-
Ashenhurst, J. (2024, June 25). Comparing the SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
- US Patent US20110275805A1: Method for preparing linezolid and intermediates thereof. (2011).
-
CHEM 202 - Organic Chemistry. 11.2: The SN2 Reaction. (2023, November 6). Chemistry LibreTexts. [Link]
-
Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. (2020). Green Chemistry. [Link]
-
Brickner, S. J., et al. N-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone. Organic Syntheses Procedure. [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [Link]
-
Wang, L., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. [Link]
-
Processes for the preparation of linezolid using novel intermediates. (2017). Justia Patents. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
-
Xu, G., et al. (2018). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. [Link]
-
SN2 Reaction Mechanisms. (2021, February 24). YouTube. [Link]
-
Nucleophilic Neighboring Group Participation. (2020). MSU Denver Sites. [Link]
-
Russell, M. G., & Jamison, T. F. (2019). Synthesis planning for linezolid (1). ResearchGate. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. [Link]
-
Reddy, M. S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Tosylate displacement reaction. (2022, April 6). Reddit. [Link]
-
Neighbouring group participation. (n.d.). Grokipedia. [Link]
-
Why is pyridine used when making tosyl esters from alcohols?. (2015, January 30). Chemistry Stack Exchange. [Link]
-
SN2 Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
-
Bickelhaupt, F. M., & Barends, K. J. (2000). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Reviews in Computational Chemistry. [Link]
-
The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4-Benzoyloxy-3-Methoxycinmanic Acid Through Mi. (n.d.). SciSpace. [Link]
-
Wang, L., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Semantic Scholar. [Link]
-
11.3: Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. [Link]
-
WO/2006/091731 PROCESSES FOR THE PREPARATION OF LINEZOLID INTERMEDIATE. (2006). WIPO Patentscope. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011). ResearchGate. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). (n.d.). [Link]
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The Neighbouring Group Mechanisms. (n.d.). Dalal Institute. [Link]
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Technical Support Center: Hydrolysis of the Oxazolidinone Ring
From the Desk of the Senior Application Scientist
Welcome to the technical support center for oxazolidinone chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with oxazolidinone-containing molecules. The stability of the oxazolidinone ring is a critical parameter, whether you are strategically removing it as a chiral auxiliary or trying to prevent its degradation in a final drug product.
This document moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab. We will explore the mechanistic underpinnings of why certain conditions are chosen, helping you to not only solve immediate experimental issues but also to intelligently design future synthetic routes.
Section 1: Troubleshooting Basic Hydrolysis of N-Acyl Oxazolidinones
The removal of chiral auxiliaries, such as Evans oxazolidinones, is a common yet often delicate step.[1] Basic hydrolysis is a primary method, but it comes with specific challenges related to selectivity and side reactions.
Q1: My reaction with LiOH is giving a low yield of my desired carboxylic acid and a major byproduct I can't identify. What is happening?
This is a classic problem of regioselectivity. You are likely forming a hydroxyamide byproduct.[2] This occurs when the hydroxide ion (OH⁻) attacks the endocyclic carbonyl (the carbamate) of the oxazolidinone ring instead of the exocyclic carbonyl of your acyl group.[3][4]
Causality: The endocyclic carbonyl is often less sterically hindered than the exocyclic one, making it a kinetically favorable site for nucleophilic attack by a small, hard nucleophile like hydroxide.[3] When this happens, the ring opens, destroying the auxiliary and forming a stable hydroxyamide from your substrate, which is difficult to convert to the desired acid.
To achieve selective cleavage of the acyl group, you must use a different nucleophile. The standard, field-proven method is to add hydrogen peroxide (H₂O₂) to the lithium hydroxide solution. This in situ generates the lithium hydroperoxide anion (LiOOH), which is a softer and more selective nucleophile.[4][5] It preferentially attacks the exocyclic carbonyl, leading to the desired carboxylic acid and recovery of the intact auxiliary.[3]
Caption: Oxygen (O₂) generation during LiOH/H₂O₂ hydrolysis.
Safety & Management Protocols for Scale-Up:
-
Inert Atmosphere: Always run the reaction under a nitrogen or argon atmosphere. A continuous inert gas sweep through the reactor headspace is crucial to dilute the generated oxygen and keep its concentration below flammable limits. [2]* Semi-Batch Addition: Instead of adding all reagents at once, perform a slow, controlled addition of the LiOH/H₂O₂ solution to the substrate. This controls the reaction rate and, therefore, the rate of oxygen evolution, preventing dangerous pressure buildup. [2]* Continuous Stirred-Tank Reactor (CSTR): For manufacturing-scale processes, a CSTR setup can be used. This minimizes the amount of material reacting at any given moment, providing the safest profile for managing the O₂ off-gassing. [2]* Adequate Headspace & Venting: Ensure the reaction vessel is appropriately sized (not overfilled) and equipped with a proper venting system to safely handle the gas evolution.
Section 2: FAQs on Acidic Hydrolysis
While less common for chiral auxiliary removal due to risks of epimerization, acidic hydrolysis is relevant for the deprotection of other oxazolidinones or as a degradation pathway for pharmaceuticals.
Q1: When should I consider acidic hydrolysis for cleaving an oxazolidinone ring?
Acidic hydrolysis is typically reserved for substrates that are highly sensitive to base but stable under acidic conditions. The reaction is subject to general acid catalysis. [6][7]It is also a key consideration in drug stability studies, as the oxazolidinone moiety in antibiotics like Linezolid is known to be labile in acidic environments. [8][9]
Q2: What are the primary risks associated with acidic hydrolysis?
The main risk, particularly when dealing with chiral centers adjacent to the carbonyl group (α-stereocenters), is racemization or epimerization . [5]Under strong acidic and thermal conditions, the newly formed carbonyl group can tautomerize to its enol form, which destroys the stereochemical information at the α-position.
Other potential side reactions include hydrolysis of other acid-labile functional groups (e.g., acetals, silyl ethers) within your molecule.
Q3: What are some common conditions for acidic hydrolysis?
Conditions can range from strong mineral acids to milder Lewis acids, depending on the substrate's stability.
| Condition | Reagents | Typical Use Case | Potential Issues |
| Strongly Acidic | 6N HCl, H₂SO₄ in H₂O/Dioxane | Robust substrates, complete hydrolysis. | High risk of epimerization, degradation. [5] |
| Moderately Acidic | Acetic Acid, TFA | More sensitive substrates. | Slower reaction times. |
| Lewis Acidic | TiCl₄, TMSI | Milder, specialized applications. | Reagent cost, specific workup procedures. |
Section 3: General FAQs on Oxazolidinone Ring Stability
Q1: What are the key factors that influence the hydrolytic stability of an oxazolidinone ring?
The stability is a multifactorial issue primarily governed by:
-
pH: The ring is susceptible to hydrolysis across a wide pH range (1-11). [6]Stability is often lowest at very high or very low pH. For example, the antibiotic Linezolid is least stable at high pH values. [8]2. Temperature: As with most reactions, the rate of hydrolysis increases significantly with elevated temperatures. [8]3. Substituents:
-
N-Substitution: The nature of the group on the nitrogen atom significantly impacts reactivity. N-acyl groups (like in Evans auxiliaries) activate the exocyclic carbonyl for cleavage. N-aryl or N-alkyl groups influence the ring's overall electron density and stability. [10][11] * Ring Substitution: Steric hindrance from substituents at the C4 and C5 positions of the oxazolidinone ring can decrease the rate of hydrolysis by impeding the approach of the nucleophile. [6]
-
Protocols & Workflows
Protocol 1: Standard Lab-Scale Cleavage of an N-Acyl Evans Auxiliary
This protocol is a self-validating system designed to maximize yield and minimize byproduct formation.
Materials:
-
N-Acyl Oxazolidinone (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen Peroxide (30% w/w aqueous solution, ~8.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 equiv)
-
Sodium Sulfite (Na₂SO₃), saturated aqueous solution
-
Diethyl Ether or Ethyl Acetate
-
1N Hydrochloric Acid (HCl)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl oxazolidinone in THF (approx. 0.1 M). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate beaker, prepare the hydrolyzing solution. Cool water to 0 °C. Dissolve the LiOH·H₂O in the cold water, then slowly add the 30% H₂O₂ solution. Caution: This mixture can be exothermic. Keep this solution cooled.
-
Reaction: Slowly add the cold LiOH/H₂O₂ solution to the stirred THF solution of the substrate at 0 °C over 15-20 minutes.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous Na₂SO₃ solution at 0 °C. This will reduce the excess peroxide. Stir for 20 minutes.
-
Workup:
-
Allow the mixture to warm to room temperature. Remove most of the THF using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel. Wash with diethyl ether or ethyl acetate to extract the chiral auxiliary. The lithium salt of your carboxylic acid will remain in the aqueous layer.
-
Carefully acidify the aqueous layer to pH ~2 with 1N HCl.
-
Extract the acidified aqueous layer three times with fresh diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: Purify the carboxylic acid and the recovered auxiliary by column chromatography or crystallization as needed.
Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low-yield hydrolysis.
References
-
Bundgaard, H., & Nielsen, N. M. (1987). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics. [Link]
-
Wikipedia. (2023). Oxazolidine. Wikipedia. [Link]
-
Natchus, M. G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. [Link]
-
McIntosh, J. A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
- Google Patents. (2012). CN102643251A - Linezolid degradation impurity and preparation method thereof.
-
University of Rochester. (n.d.). Evans Enolate Alkylation-Hydrolysis. Chemistry Department Course Materials. [Link]
-
Clayden, J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Link]
-
de Andrade, K. N., et al. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]
-
Kim, B. H., et al. (2004). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Bulletin of the Korean Chemical Society. [Link]
-
Canle López, M., et al. (1998). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Alcaide, B., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. [Link]
-
Xu, Q. A., & Trissel, L. A. (2003). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Journal of the American Pharmacists Association. [Link]
-
Brown, J. E., et al. (2011). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Chemical Education. [Link]
-
Zaazaa, H. E., et al. (2015). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. Molecules. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 3. connectsci.au [connectsci.au]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolidine - Wikipedia [en.wikipedia.org]
- 8. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxazolidinone synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Oxazolidinone Synthesis
Welcome to the technical support center for oxazolidinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. Drawing upon established literature and extensive field experience, this resource provides in-depth, practical solutions to common challenges encountered during synthesis, particularly when employing Evans' chiral auxiliaries. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory.
Structure of This Guide
This guide is structured to follow the typical workflow of an asymmetric oxazolidinone synthesis, from attaching the chiral auxiliary to its final cleavage. Each section is presented in a question-and-answer format to directly address the specific problems you may encounter.
-
N-Acylation of the Chiral Auxiliary: Attaching the acyl group that will be modified.
-
Diastereoselective Enolate Formation & Alkylation/Aldol Reaction: Creating the new stereocenter.
-
Cleavage of the Chiral Auxiliary: Removing the auxiliary to reveal the final product.
-
Purification Strategies: Isolating the desired product in high purity.
N-Acylation of the Chiral Auxiliary
This initial step involves attaching the desired carboxylic acid derivative to the nitrogen of the oxazolidinone chiral auxiliary. While seemingly straightforward, incomplete reactions or side products can arise.
Q1: My N-acylation reaction is sluggish or incomplete. What are the common causes and how can I fix this?
A1: Incomplete acylation is a frequent issue, often stemming from suboptimal reaction conditions or reagent choice.
-
Causality & Solution: The traditional method for N-acylation involves deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by the addition of an acid chloride.[1] If this reaction is incomplete, consider the following:
-
Base Quality: Ensure your n-BuLi is fresh and has been properly titrated. Old or poorly stored n-BuLi will have a lower actual concentration, leading to incomplete deprotonation.
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried, and all solvents are anhydrous.
-
Alternative, Milder Conditions: For many substrates, especially on a larger scale, the use of n-BuLi can be cumbersome. A highly effective alternative is the use of an acid anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2] This method avoids strong, air-sensitive bases and can often be run at room temperature.[2][3] Another robust, one-pot method involves using the carboxylic acid directly with pivaloyl chloride and triethylamine to generate a mixed anhydride in situ.[4] This is particularly useful for arylacetic acids which are prone to side reactions.[4]
-
Q2: I'm observing significant side product formation when using phenylacetic acid chloride for N-acylation. What is happening?
A2: The coupling of acid chlorides derived from arylacetic acids with oxazolidinones can be problematic due to the formation of ketene intermediates.[4]
-
Causality & Solution: The acidic α-protons of the arylacyl chloride can be deprotonated by the lithium salt of the oxazolidinone or other bases, leading to the elimination of HCl and formation of a highly reactive ketene. This ketene can then undergo undesired side reactions, leading to poor yields of the desired N-acylated product.
-
To circumvent this, it is highly recommended to avoid the acid chloride altogether. The in situ mixed anhydride method using pivaloyl chloride and triethylamine is an excellent alternative that minimizes ketene formation and provides good to excellent yields for these challenging substrates.[4]
-
Diastereoselective Aldol & Alkylation Reactions
The core of the Evans' methodology lies in the highly diastereoselective reaction of the N-acylated oxazolidinone enolate with an electrophile. Low diastereoselectivity is a critical issue that undermines the purpose of using the chiral auxiliary.
Q1: My Evans aldol reaction is giving poor diastereoselectivity. How can I improve it?
A1: Achieving high diastereoselectivity in Evans aldol reactions hinges on the formation of a specific, chelated (Z)-enolate and a well-ordered transition state.[5][6]
-
Causality & Solution: The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model.[5] The chiral auxiliary, typically substituted at the C4 position (e.g., with a benzyl or isopropyl group), sterically blocks one face of the enolate. The reaction proceeds through a rigid, chair-like six-membered transition state, where the aldehyde substituent prefers an equatorial position to minimize steric hindrance.
-
Enolate Geometry: Formation of the (Z)-enolate is crucial for achieving high syn-diastereoselectivity.[5] Boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf) and a hindered amine base (e.g., triethylamine or diisopropylethylamine), are exceptionally effective at forming the (Z)-enolate through a chelated transition state.
-
Lewis Acid Choice: The choice of Lewis acid is critical. Boron triflates are generally superior for aldol reactions. For alkylations, lithium (from LDA) or sodium (from NaHMDS) enolates are common, with the chelation to the metal ion enforcing the rigid conformation needed for high selectivity.[7]
-
Temperature Control: These reactions must be run at low temperatures (typically -78 °C) to prevent background uncatalyzed reactions and to ensure the stability of the enolate and the integrity of the transition state.
-
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting Decision Tree for Low Diastereoselectivity.
Q2: I am attempting an acetate aldol reaction and getting almost no diastereoselectivity (1:1 ratio). Is this expected?
A2: Yes, this is a known limitation of the Evans' auxiliary system.
-
Causality & Solution: High diastereoselectivity in propionate (and larger) aldol reactions relies on a key steric interaction in the disfavored transition state between the α-methyl group of the enolate and the substituent on the chiral auxiliary.[8] This steric clash significantly raises the energy of the disfavored pathway. In an acetate aldol, there is no α-substituent on the enolate.[8] Consequently, this crucial steric repulsion is absent, the energy difference between the two competing transition states becomes negligible, and selectivity is lost.[8]
-
If an acetate aldol is required, the standard Evans' auxiliaries are not suitable. You will need to explore alternative chiral auxiliaries or different asymmetric synthesis strategies designed specifically for acetate enolates.
-
Cleavage of the Chiral Auxiliary
Once the desired stereocenter is set, the chiral auxiliary must be removed cleanly without epimerizing the newly formed chiral center or causing other side reactions.
Q1: When I try to hydrolyze the auxiliary with lithium hydroxide (LiOH), I get a significant amount of a ring-opened side product and my desired carboxylic acid yield is low. Why?
A1: This is a classic problem of regioselectivity. The N-acylated oxazolidinone has two carbonyl groups: the exocyclic (amide) carbonyl and the endocyclic (carbamate) carbonyl. LiOH preferentially attacks the less sterically hindered endocyclic carbonyl.[9][10]
-
Causality & Solution: Computational studies have shown that while nucleophilic attack may occur at both carbonyls, the subsequent decomposition of the tetrahedral intermediate formed at the endocyclic position is much faster for LiOH, leading to the destruction of the oxazolidinone ring.[9]
-
The definitive solution is to use lithium hydroperoxide (LiOOH) , prepared in situ from LiOH and hydrogen peroxide (H₂O₂).[2][11] The hydroperoxide anion (OOH⁻) is a softer, less hindered nucleophile that selectively attacks the exocyclic amide carbonyl.[7] While the initial attack may still favor the endocyclic position, the decomposition barrier for this intermediate is high, allowing the reaction to proceed via the desired exocyclic cleavage pathway.[9] This method reliably delivers the carboxylic acid while preserving the chiral auxiliary for recovery.[10][11]
-
Mechanism of Selective Auxiliary Cleavage
Caption: Regioselectivity of LiOH vs. LiOOH Cleavage.
Q2: During my large-scale LiOH/H₂O₂ cleavage, I noticed gas evolution. Is this normal and is it a safety concern?
A2: Yes, this is a documented phenomenon and a significant safety concern. The gas evolved is oxygen.[11]
-
Causality & Solution: The reaction between the hydroperoxide anion and the N-acyl oxazolidinone initially forms a peracid intermediate. This peracid is unstable under the basic reaction conditions and is rapidly reduced by the excess hydrogen peroxide present, leading to the release of a stoichiometric amount of oxygen gas.[11]
-
Safety Hazard: The evolution of oxygen in the presence of flammable organic solvents (like THF, which is commonly used) creates a serious fire or explosion risk. The headspace of the reactor can become oxygen-enriched.
-
Mitigation Strategies: On a large scale, it is crucial to manage this off-gassing.
-
Ensure adequate inert gas (nitrogen or argon) flow through the reactor headspace to dilute the oxygen concentration.
-
Perform the reaction in a semi-batch mode, with slow addition of the LiOH or H₂O₂ solution to control the rate of reaction and thus the rate of oxygen evolution.[11]
-
Maintain careful temperature control, as the decomposition is exothermic.
-
-
Purification Strategies
Purification, typically by silica gel chromatography, can be challenging due to the similar polarities of the product and the recovered auxiliary, or the presence of closely-related diastereomers.
Q1: I'm having difficulty separating my alkylated/aldol product from the recovered chiral auxiliary by column chromatography. What can I do?
A1: This is a common issue, especially if the R-group on your product is small or nonpolar.
-
Causality & Solution: The chiral auxiliary itself is a relatively polar molecule. If your product has similar polarity, co-elution can occur.
-
Solvent System Optimization: Systematically screen different solvent systems. A common starting point is a mixture of ethyl acetate and hexanes. Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to improve separation. Thin-Layer Chromatography (TLC) is your best tool for rapid optimization.
-
Auxiliary Choice: If you consistently face this problem, consider using a different Evans auxiliary. For example, if you are using the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, the phenyl group can sometimes facilitate crystallization, which might be an alternative to chromatography for purification.
-
Cleave First, Then Purify: In some cases, it may be easier to cleave the crude product mixture first. The desired carboxylic acid product will have a very different polarity from the recovered auxiliary, making separation of the final product much simpler.
-
Experimental Protocols
Protocol 1: Evans Asymmetric Aldol Reaction
This protocol provides a general procedure for a diastereoselective aldol reaction using a boron enolate.
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-acyl oxazolidinone (1.0 eq.) and dissolve in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add di-n-butylboryl triflate (1.1 eq.) dropwise via syringe. Then, add triethylamine (1.2 eq.) dropwise. Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes before re-cooling to -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 eq.), either neat or as a solution in CH₂Cl₂, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Workup: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Cleavage of the Chiral Auxiliary using LiOOH
This protocol describes the standard procedure for selectively cleaving the auxiliary to yield the carboxylic acid.
-
Preparation: Dissolve the N-acyl oxazolidinone adduct (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 or 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq.).
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (approx. 1.5 M, 5.0 eq.) and stir for 30 minutes at 0 °C to reduce excess peroxide.
-
Workup: Remove most of the THF in vacuo. Basify the remaining aqueous solution with 1 M NaOH to pH > 11 to ensure the carboxylic acid is deprotonated. Extract with CH₂Cl₂ to recover the neutral chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH < 2 with 1 M HCl. Extract the carboxylic acid product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Summary of Key Troubleshooting Points
| Step | Problem | Primary Cause | Recommended Solution |
| N-Acylation | Incomplete Reaction | Ineffective base or moisture | Use fresh n-BuLi or switch to milder DMAP/anhydride or pivaloyl chloride methods.[1][2][4] |
| N-Acylation | Side products with arylacetic acids | Ketene formation | Use an in situ mixed anhydride method (e.g., pivaloyl chloride) instead of the acid chloride.[4] |
| Aldol Reaction | Low Diastereoselectivity | Incorrect enolate geometry | Use Bu₂BOTf and a hindered base to ensure (Z)-enolate formation. Maintain -78 °C.[5] |
| Aldol Reaction | No selectivity with acetate units | Lack of key steric interactions | Evans' auxiliaries are unsuitable; use a different method for acetate aldols.[8] |
| Auxiliary Cleavage | Ring-opened side product | Use of LiOH instead of LiOOH | Use LiOH/H₂O₂ to generate LiOOH in situ for selective exocyclic cleavage.[7][9][10] |
| Auxiliary Cleavage | Gas evolution (O₂) | Decomposition of peracid intermediate | Ensure adequate inert atmosphere and consider semi-batch addition on a large scale.[11] |
| Purification | Co-elution of product and auxiliary | Similar polarities | Optimize chromatography solvent system or cleave the auxiliary from the crude mixture before purification. |
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5-Aminomethyl-3-phenyl-oxazolidin-2-one
Introduction
5-Aminomethyl-3-phenyl-oxazolidin-2-one is a key structural motif found in a variety of pharmacologically active compounds, most notably as a core component of several antibacterial and anticoagulant agents. Its synthesis has been a subject of considerable interest in the field of medicinal and process chemistry. The stereochemistry at the C5 position is often crucial for biological activity, making stereoselective synthesis a primary focus. This guide provides a comparative analysis of the most common synthetic routes to this valuable molecule, offering insights into the strategic choices behind each pathway, supported by experimental data.
Core Synthetic Strategies
The synthesis of 5-aminomethyl-3-phenyl-oxazolidin-2-one can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The primary disconnection points in retrosynthetic analysis typically involve the formation of the oxazolidinone ring and the introduction of the aminomethyl group at the C5 position. We will explore three prominent routes:
-
The Epichlorohydrin Approach: A versatile and widely used method that builds the oxazolidinone ring from a chiral C3 synthon.
-
The Hydroxymethyl Intermediate Route: This strategy involves the synthesis of a 5-(hydroxymethyl) precursor followed by functional group interconversion to the desired amine.
-
The Azidomethyl Intermediate Pathway: A reliable method for introducing the amino group via a stable azide intermediate, which is subsequently reduced.
Route 1: The Epichlorohydrin Approach
This is arguably one of the most convergent and industrially relevant methods, primarily due to the commercial availability of chiral epichlorohydrin. The general strategy involves the reaction of a phenyl-containing nitrogen nucleophile with an epichlorohydrin derivative, followed by cyclization to form the oxazolidinone ring.
Causality of Experimental Choices
The choice of (S)-epichlorohydrin as a starting material directly establishes the desired stereochemistry at the C5 position of the final product. The initial reaction with a protected amine, such as phthalimide, serves a dual purpose: it provides a nucleophile for the epoxide opening and protects the future amino group throughout the subsequent synthetic steps. The use of a phase-transfer catalyst in the initial step can enhance the reaction rate and yield by facilitating the transport of the nucleophile between the aqueous and organic phases. The cyclization step is typically achieved by reacting the intermediate amino alcohol with a carbonylating agent. The final deprotection of the phthalimide group is a standard procedure, often accomplished by hydrazinolysis or aminolysis.
Experimental Protocol
A representative procedure starting from (S)-epichlorohydrin is as follows:
-
Synthesis of (S)-N-(2,3-epoxypropyl)phthalimide: (S)-epichlorohydrin is reacted with potassium phthalimide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide to yield the chiral epoxide.
-
Ring-opening with Aniline: The resulting epoxide is then treated with aniline. This reaction is typically carried out in a protic solvent like ethanol or isopropanol, often at elevated temperatures, to facilitate the nucleophilic attack of the aniline nitrogen on the less hindered carbon of the epoxide. This step forms the key amino alcohol intermediate, N-(3-(phenylamino)-2-hydroxypropyl)phthalimide.
-
Cyclization to the Oxazolidinone Ring: The amino alcohol is cyclized using a carbonylating agent. A common and effective reagent for this transformation is N,N'-carbonyldiimidazole (CDI). The reaction proceeds by activation of the hydroxyl group and subsequent intramolecular nucleophilic attack by the secondary amine.
-
Deprotection to Yield the Final Product: The phthalimide protecting group is removed by reacting the intermediate with hydrazine hydrate or a primary amine like methylamine in an alcoholic solvent.[1] The desired 5-aminomethyl-3-phenyl-oxazolidin-2-one is then isolated after purification.
Visualizing the Pathway
Caption: Synthetic pathway starting from (S)-epichlorohydrin.
Route 2: The Hydroxymethyl Intermediate Route
This approach first constructs the 5-(hydroxymethyl)-3-phenyl-oxazolidin-2-one core, which is then converted to the target aminomethyl compound. This route can be advantageous if the hydroxymethyl intermediate is readily accessible.
Causality of Experimental Choices
The initial formation of the 5-(hydroxymethyl) oxazolidinone can be achieved through various methods, including the reaction of phenyl isocyanate with glycidol or the reaction of aniline with a suitable C3 synthon followed by cyclization.[2] The subsequent conversion of the primary alcohol to an amine requires a two-step sequence. First, the hydroxyl group is activated by converting it into a good leaving group, typically a mesylate or tosylate. This is a crucial step as the hydroxyl group itself is a poor leaving group. The second step involves the nucleophilic substitution of the leaving group with an amine source. Using a protected amine like sodium azide followed by reduction is a common and effective strategy to avoid side reactions.
Experimental Protocol
-
Synthesis of 5-(hydroxymethyl)-3-phenyl-oxazolidin-2-one: Aniline is reacted with epichlorohydrin in the presence of a base and a carbon dioxide atmosphere in a one-pot synthesis.[2]
-
Activation of the Hydroxyl Group: The resulting 5-(hydroxymethyl)-3-phenyl-oxazolidin-2-one is treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine to form the corresponding mesylate or tosylate.
-
Nucleophilic Substitution with an Amine Source: The activated intermediate is then reacted with a source of ammonia or a protected amine. A common method is to use sodium azide in a polar aprotic solvent like DMF, followed by reduction of the resulting azide.
-
Reduction to the Amine: The azide is reduced to the primary amine using standard methods such as catalytic hydrogenation (H2, Pd/C) or a Staudinger reaction (triphenylphosphine followed by hydrolysis).
Visualizing the Pathway
Caption: Synthesis via a 5-(azidomethyl) intermediate.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Epichlorohydrin | Route 2: Hydroxymethyl Intermediate | Route 3: Azidomethyl Intermediate |
| Starting Materials | (S)-Epichlorohydrin, Aniline, Phthalimide | Aniline, Epichlorohydrin | 5-(Halomethyl) or 5-((Sulfonyloxy)methyl) precursor |
| Number of Steps | 4 | 3-4 | 2 |
| Overall Yield | Moderate to Good | Moderate | Good to Excellent |
| Key Reagents | Phase-transfer catalyst, CDI, Hydrazine | MsCl/TsCl, NaN3, Reducing agent | NaN3, Reducing agent |
| Stereocontrol | Excellent (from chiral pool) | Dependent on synthesis of hydroxymethyl intermediate | Dependent on synthesis of starting material |
| Scalability | Good | Moderate to Good | Good |
| Safety Considerations | Use of hydrazine (toxic) | Use of azides (potentially explosive), Mesyl/Tosyl chlorides (corrosive) | Use of azides (potentially explosive) |
Conclusion
The choice of the most appropriate synthetic route to 5-aminomethyl-3-phenyl-oxazolidin-2-one depends on several factors, including the desired scale of the synthesis, cost of starting materials, and safety considerations.
-
The Epichlorohydrin Approach (Route 1) is a robust and well-established method that offers excellent stereocontrol, making it suitable for the synthesis of enantiomerically pure products. Its convergent nature is also attractive for large-scale production.
-
The Hydroxymethyl Intermediate Route (Route 2) provides a viable alternative, particularly if the 5-(hydroxymethyl) precursor is readily available or can be synthesized efficiently. The functional group interconversion is generally straightforward, although it adds steps to the overall sequence.
-
The Azidomethyl Intermediate Pathway (Route 3) is a highly efficient method for introducing the amino group in the final step. The use of an azide as a masked amine is a common and reliable strategy in organic synthesis.
Ultimately, the optimal route will be determined by a careful evaluation of these factors in the context of the specific research or development goals.
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. [Link]
- Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones. CN102311400A.
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. J. Org. Chem.[Link]
-
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Org. Process Res. Dev.[Link]
-
Synthesis and antibacterial activity of (S)-5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl]-2-oxazolindinone derivatives. Yao Xue Xue Bao. [Link]
- Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. WO2021031533A1.
- Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. RU2383540C2.
- 5-Halomethyl-3-phenyl-2-oxazolidinones. US4128654A.
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A Comparative Spectroscopic Guide to the Synthesis of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic analysis of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride, a key structural motif in medicinal chemistry, and its synthetic precursors. By examining the evolution of spectral features—from simple aromatic amines and epoxides to the final complex oxazolidinone—this document offers a detailed roadmap for reaction monitoring, quality control, and structural verification. The experimental data presented herein serves as a valuable benchmark for researchers engaged in the synthesis and characterization of related compounds.
Introduction: The Importance of Spectroscopic Verification in Oxazolidinone Synthesis
Oxazolidinones represent a critical class of synthetic compounds, with prominent members exhibiting antibacterial and anticoagulant properties. The synthesis of these molecules, including this compound, involves a multi-step pathway where precise structural confirmation at each stage is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture, identifying functional groups, and confirming the successful transformation of precursors into the desired products. This guide explains the causality behind the observed spectral changes, providing a self-validating framework for the synthesis and analysis of this important molecule.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through the following key stages, each amenable to spectroscopic verification:
Caption: Synthetic route to this compound.
Comparative Spectroscopic Analysis
This section details the characteristic spectroscopic signatures of the starting materials, key intermediates, and the final product. The comparison highlights the key transformations at each synthetic step.
Step 1: Formation of 1-chloro-3-(phenylamino)-2-propanol from Aniline and Epichlorohydrin
The initial step involves the nucleophilic attack of aniline on the epoxide ring of epichlorohydrin.
Spectroscopic Signatures of Precursors:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| Aniline | 7.20 (t, 2H), 6.80 (t, 1H), 6.72 (d, 2H), 3.65 (s, 2H, -NH₂) | 146.5, 129.3, 118.6, 115.2 | 3430, 3350 (N-H str), 3050 (Ar C-H str), 1620 (N-H bend) | [M]⁺ = 93 |
| Epichlorohydrin | 3.20 (m, 1H), 2.85 (dd, 1H), 2.65 (dd, 1H), 3.60 (dd, 1H), 3.50 (dd, 1H) | 50.8, 47.1, 44.8 | 3000 (C-H str), 1250 (epoxide C-O str), 750 (C-Cl str) | [M]⁺ = 92.5 |
Spectroscopic Signatures of Intermediate 1: 1-chloro-3-(phenylamino)-2-propanol
-
¹H NMR: The disappearance of the characteristic epoxide protons of epichlorohydrin and the appearance of a new multiplet around 4.0 ppm for the CH-OH proton are key indicators. The aromatic protons of the phenyl group will show shifts due to the new substituent. A broad singlet for the -NH and -OH protons will also be present.
-
¹³C NMR: The appearance of new signals for the three carbons of the propanol backbone, typically around 70 ppm (CH-OH), 50 ppm (CH₂-Cl), and 48 ppm (CH₂-NH).
-
IR: The characteristic epoxide C-O stretch at ~1250 cm⁻¹ will disappear. New, broad absorption around 3300-3400 cm⁻¹ due to O-H and N-H stretching will appear.
-
Mass Spectrum: The molecular ion peak [M]⁺ is expected at m/z 185.5, with a characteristic M+2 peak due to the chlorine isotope.
Step 2: Cyclization to 3-phenyl-5-(hydroxymethyl)oxazolidin-2-one
This step involves an intramolecular cyclization, often facilitated by a carbonyl source like diethyl carbonate or phosgene, to form the oxazolidinone ring.
Spectroscopic Signatures of Intermediate 2: 3-phenyl-5-(hydroxymethyl)oxazolidin-2-one
-
¹H NMR: The most significant change is the appearance of signals corresponding to the protons on the newly formed oxazolidinone ring. A multiplet for the C5 proton (around 4.8 ppm), and two sets of doublets of doublets for the diastereotopic C4 protons (around 3.8-4.2 ppm) are expected. The -OH signal will still be present.
-
¹³C NMR: The appearance of a new carbonyl carbon signal around 158 ppm is a definitive indicator of oxazolidinone ring formation. Signals for C4 and C5 of the ring will appear around 45 ppm and 75 ppm, respectively.
-
IR: A strong absorption band between 1730-1760 cm⁻¹ corresponding to the cyclic carbamate (C=O) stretch will appear. The broad O-H stretch will remain.
-
Mass Spectrum: The molecular ion peak [M]⁺ is expected at m/z 193.
Step 3 & 4: Azidation and Reduction to this compound
The hydroxyl group is first converted to a better leaving group (e.g., mesylate or tosylate) and then displaced by an azide. Subsequent reduction of the azide, followed by salt formation, yields the final product.
Spectroscopic Signatures of the Final Product: this compound
-
¹H NMR: The signals for the -CH₂OH protons will be replaced by signals for the -CH₂NH₃⁺ protons, which will likely appear as a multiplet further downfield due to the electron-withdrawing effect of the ammonium group. The protons on the oxazolidinone ring will also experience slight shifts. A broad singlet for the -NH₃⁺ protons will be observable.
-
¹³C NMR: The carbon of the aminomethyl group (-CH₂NH₃⁺) will appear around 42 ppm.
-
IR: The broad O-H stretch will disappear. A very broad absorption in the 2500-3000 cm⁻¹ region, characteristic of an ammonium salt (N-H stretch), will appear, often overlapping with C-H stretches. The strong carbonyl absorption of the oxazolidinone ring remains.
-
Mass Spectrum (ESI+): The base peak is expected to correspond to the free amine [M-Cl]⁺ at m/z 209.
Experimental Protocols
General Considerations: NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. IR spectra are recorded on an FTIR spectrometer, and samples can be prepared as KBr pellets or thin films. Mass spectra are obtained using an electrospray ionization (ESI) source.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum using standard pulse sequences.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
Protocol for FT-IR Spectroscopy:
-
For solid samples, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
For liquid or oily samples, a small drop can be placed between two NaCl or KBr plates.
-
Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Protocol for Mass Spectrometry (ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode, as appropriate.
Data Summary
| Compound | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Key IR Bands (cm⁻¹) | [M+H]⁺ (m/z) |
| Aniline | 7.20-6.70 (Ar-H), 3.65 (-NH₂) | 146.5, 129.3, 118.6, 115.2 | 3430, 3350 (N-H) | 94 |
| Epichlorohydrin | 3.20, 2.85, 2.65 (epoxide), 3.60, 3.50 (-CH₂Cl) | 50.8, 47.1, 44.8 | 1250 (C-O) | - |
| 1-chloro-3-(phenylamino)-2-propanol | ~7.2-6.6 (Ar-H), ~4.0 (CHOH), ~3.6 (CH₂Cl), ~3.2 (CH₂NH) | ~147, 129, 118, 113, ~70, ~50, ~48 | 3400-3300 (O-H, N-H) | 186 |
| 3-phenyl-5-(hydroxymethyl)oxazolidin-2-one | ~7.5-7.0 (Ar-H), ~4.8 (C5-H), ~4.0 (C4-H), ~3.7 (CH₂OH) | ~158 (C=O), ~138, 129, 124, 119, ~75 (C5), ~62 (CH₂OH), ~45 (C4) | 3400 (O-H), 1740 (C=O) | 194 |
| 5-Aminomethyl-3-phenyl-oxazolidin-2-one HCl | ~7.6-7.1 (Ar-H), ~5.0 (C5-H), ~4.2 (C4-H), ~3.4 (CH₂NH₃⁺), ~8.3 (NH₃⁺) | ~157 (C=O), ~137, 129, 125, 118, ~71 (C5), ~46 (C4), ~42 (CH₂N) | 3000-2500 (N-H⁺), 1750 (C=O) | 209 (free base) |
Conclusion
The spectroscopic analysis of this compound and its precursors provides a clear and logical progression of chemical transformations. Each synthetic step is accompanied by distinct and predictable changes in the NMR, IR, and mass spectra, allowing for unambiguous confirmation of the reaction's progress and the final product's identity. This guide serves as a practical reference for researchers, enabling efficient and accurate characterization of this important class of molecules.
References
-
PubChem Compound Summary for CID 202193, 5-Phenyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 136950, 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 16037077, 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. National Center for Biotechnology Information. [Link]
-
Fragments of 1 H NMR spectra of... | Download Scientific Diagram. ResearchGate. [Link]
-
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. [Link]
-
FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][1][2]thiazin-... ResearchGate. [Link]
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A Senior Application Scientist's Guide to Catalytic Oxazolidinone Ring Formation
For researchers, medicinal chemists, and professionals in drug development, the oxazolidinone ring is a privileged scaffold, most notably recognized in the linezolid class of antibiotics. Its synthesis, therefore, is a subject of continuous innovation. This guide provides a comparative analysis of catalytic systems for the formation of the oxazolidinone ring, offering insights into catalyst selection, mechanistic rationale, and practical application. We will delve into the nuances of homogeneous, heterogeneous, and organocatalytic approaches, supported by experimental data and detailed protocols.
The Enduring Importance of the Oxazolidinone Core
The oxazolidinone moiety is a cornerstone in medicinal chemistry, primarily due to its role in a class of antibiotics that combat multidrug-resistant bacteria. Linezolid, the first clinically approved oxazolidinone antibiotic, functions by inhibiting bacterial protein synthesis at a very early stage, a mechanism that circumvents cross-resistance with other antibiotic classes. Beyond antibacterial applications, oxazolidinone derivatives have shown potential as monoamine oxidase inhibitors and chiral auxiliaries in asymmetric synthesis. The development of efficient, scalable, and sustainable methods for constructing this vital heterocyclic ring is paramount for advancing new therapeutic agents.
Catalytic Strategies for Oxazolidinone Synthesis: A Comparative Overview
The formation of the oxazolidinone ring can be achieved through several synthetic routes, with the choice of catalyst being a critical determinant of efficiency, selectivity, and substrate scope. The most common strategies involve the reaction of:
-
Epoxides with isocyanates or carbon dioxide (CO₂)
-
Aziridines with CO₂
-
Amino alcohols with a carbonyl source
-
Propargylic amines with CO₂
This guide will focus on a comparative study of the catalysts employed in these transformations, categorized into three main classes: Homogeneous Metal Catalysts, Organocatalysts, and Heterogeneous Catalysts.
Homogeneous Metal Catalysis: Precision and High Activity
Homogeneous metal catalysts, particularly those based on Lewis acidic metals, are highly effective in activating substrates for oxazolidinone synthesis.
Metal-Salen Complexes (Al, Cr): A Focus on Lewis Acidity
Mechanistic Rationale: Metal-salen complexes, such as those of aluminum and chromium, are powerful Lewis acids that activate epoxides towards nucleophilic attack. The metal center coordinates to the oxygen atom of the epoxide, polarizing the C-O bond and facilitating ring-opening by the isocyanate or a CO₂-derived nucleophile.
A bimetallic aluminum(salen) complex, [Al(salen)]₂O, has been shown to be an effective catalyst for the reaction of epoxides and isocyanates without the need for a co-catalyst.[1] A proposed mechanism involves the breaking and reforming of the Al-O-Al bridge during the catalytic cycle.[1] Chromium(salphen) complexes also catalyze this transformation, though side reactions such as the cyclotrimerization of isocyanates to isocyanurates can be a competing pathway, particularly with electron-deficient isocyanates.
Performance Comparison:
| Catalyst | Substrates | Conditions | Yield | Noteworthy Features |
| [Al(salen)]₂O | Epoxides + Isocyanates | Toluene, 80°C | Up to 90% | No co-catalyst needed; retention of epoxide stereochemistry.[1] |
| Cr(salphen) Complex | Epoxides + Isocyanates | Toluene, 80°C, 1.5 mol% catalyst | Up to 90% | Can be less selective, forming isocyanurate byproducts. |
| Fe(II)-Iminopyridine | Aziridines + CO₂ | 50°C, 10 bar CO₂ | Up to 93% | Single-component iron system with high regioselectivity. |
Experimental Protocol: Oxazolidinone Synthesis using a Bimetallic Aluminum(salen) Catalyst
This protocol is adapted from the work of North and co-workers for the synthesis of oxazolidinones from epoxides and isocyanates using [Al(salen)]₂O.[1]
-
Catalyst Preparation: The bimetallic aluminum(salen) complex [Al(salen)]₂O can be synthesized according to literature procedures.
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the [Al(salen)]₂O catalyst (typically 1-5 mol%).
-
Reagent Addition: Add the epoxide substrate followed by the isocyanate substrate. Toluene is a commonly used solvent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (typically several hours).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired oxazolidinone.
Other Notable Homogeneous Metal Catalysts
-
Copper (Cu) and Palladium (Pd) Catalysts: Systems such as CuBr/Ionic Liquid and Pd(OAc)₂/n-Bu₄NOAc have been effectively used for the synthesis of oxazolidinones from propargylic alcohols, 2-aminoethanols, and CO₂.
-
Silver (Ag) Catalysts: Silver-catalyzed incorporation of CO₂ into propargylic amines provides oxazolidinones in excellent yields under mild conditions.[2]
-
Gallium (Ga) Catalysts: A binary Ga-based catalyst system has been optimized for the coupling of CO₂ and aziridines to form oxazolidinones with high regioselectivity.
Catalytic Cycle for Lewis Acid-Catalyzed Oxazolidinone Formation from an Epoxide and Isocyanate
Caption: Lewis acid activation of an epoxide, followed by nucleophilic attack and cyclization.
Organocatalysis: A Metal-Free Alternative
Organocatalysts have emerged as a powerful, metal-free alternative for oxazolidinone synthesis, often offering milder reaction conditions and avoiding concerns of metal contamination in the final product.
Phosphonium Salts: Bifunctional Activation
Mechanistic Rationale: Tetraarylphosphonium salts (TAPS) function as bifunctional catalysts. They act as both a Brønsted acid and a source of a halide ion nucleophile, which collaboratively accelerate the ring-opening of epoxides with high regioselectivity.[2]
Performance: TAPS have been shown to be effective for the [3+2] coupling of isocyanates and epoxides, providing a range of oxazolidinones, including enantioenriched products.[2]
Experimental Protocol: Oxazolidinone Synthesis using a Tetraarylphosphonium Salt Catalyst
This protocol is a general representation based on the use of TAPS as catalysts.
-
Reaction Setup: In a reaction vial, combine the tetraarylphosphonium salt catalyst (e.g., tetraphenylphosphonium bromide, 5-10 mol%), the epoxide, and the isocyanate.
-
Solvent: Add a suitable solvent, such as toluene or a solvent-free system may be employed.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100-120°C) and stir until the reaction is complete, as monitored by TLC or NMR.
-
Work-up and Purification: After cooling, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the oxazolidinone product.
Amidine and Guanidine Bases
Strong, non-nucleophilic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and phosphazene bases can catalyze the intramolecular hydroamidation of unsaturated carbamates to form oxazolidinones. A polystyrene-supported TBD has been used as a recyclable catalyst for the reaction of epoxy amines with CO₂ in a continuous flow system.
Workflow for Continuous Flow Synthesis of Oxazolidinones
Caption: Continuous flow process for oxazolidinone synthesis using a supported organocatalyst.
Heterogeneous Catalysis: Towards Sustainable Synthesis
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and simplified product purification, aligning with the principles of green chemistry.
Supported Ionic Liquids and Functionalized Silicas
Mechanistic Rationale: Ionic liquids (ILs) can be immobilized on solid supports like silica to create highly efficient and recyclable heterogeneous catalysts. These catalysts often possess both Lewis acidic and basic sites that act synergistically. For instance, in the reaction of aziridines with CO₂, the Lewis acidic sites can activate the aziridine ring, while the basic sites activate CO₂.
Performance: A series of ionic liquid functionalized SiO₂ nanocomposites have been developed as efficient heterogeneous catalysts for the cycloaddition of CO₂ to form 2-oxazolidinones. These catalysts can be used in solvent-free conditions and are recyclable for several runs without a significant loss of activity. Similarly, amine-functionalized MCM-41 has been shown to be an effective and reusable catalyst for the coupling of CO₂ with aziridines.[1]
Experimental Protocol: Oxazolidinone Synthesis using a Supported Ionic Liquid Catalyst
This protocol provides a general guideline for using a supported ionic liquid catalyst for CO₂ cycloaddition.
-
Catalyst Activation: The supported ionic liquid catalyst may require activation by heating under vacuum to remove any adsorbed water.
-
Reaction Setup: In a pressure-rated reaction vessel, add the supported ionic liquid catalyst, the aziridine or epoxide substrate, and any co-catalyst if required.
-
CO₂ Addition: Pressurize the vessel with carbon dioxide to the desired pressure (e.g., 1-10 bar).
-
Reaction Conditions: Heat the mixture to the specified temperature (e.g., 50-100°C) and stir for the necessary duration.
-
Catalyst Recovery: After the reaction, the catalyst can be recovered by simple filtration or centrifugation.
-
Product Isolation: The filtrate containing the product can be concentrated, and the crude product purified by crystallization or chromatography.
Metal-Organic Frameworks (MOFs)
MOFs are highly porous materials with tunable structures that can be designed to have specific catalytic sites. They have shown promise as catalysts for CO₂ fixation into oxazolidinones, offering high activity and selectivity.
Comparative Summary and Future Outlook
The choice of catalyst for oxazolidinone ring formation is a critical decision that depends on the specific synthetic route, desired product characteristics, and process considerations such as cost, scalability, and sustainability.
| Catalyst Class | Advantages | Disadvantages |
| Homogeneous Metal Catalysts | High activity and selectivity; well-defined mechanisms. | Potential for metal contamination; often require inert atmosphere; catalyst recovery can be difficult. |
| Organocatalysts | Metal-free; often milder reaction conditions; good functional group tolerance. | Can require higher catalyst loadings; may be less active than metal catalysts for certain transformations. |
| Heterogeneous Catalysts | Easy separation and recyclability; suitable for continuous flow processes; improved sustainability. | May have lower activity than homogeneous counterparts; potential for leaching of active species. |
The future of catalytic oxazolidinone synthesis lies in the development of more sustainable and efficient catalytic systems. The design of robust, recyclable heterogeneous catalysts and highly active, selective organocatalysts will continue to be a major focus. Furthermore, the use of CO₂ as a C1 building block is a key area of research that aligns with the growing demand for green and sustainable chemical processes. As our understanding of reaction mechanisms deepens, so too will our ability to design novel and superior catalysts for the synthesis of this vital class of heterocyclic compounds.
References
-
Toda, Y., Gomyou, S., Tanaka, S., Komiyama, Y., Kikuchi, A., & Suga, H. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Letters, 19(21), 5786–5789. [Link]
-
North, M., & Wu, X. (2013). Bimetallic Aluminum(salen) Catalyzed Synthesis of Oxazolidinones from Epoxides and Isocyanates. ACS Catalysis, 3(8), 1736–1740. [Link]
-
Arshadi, S., Banaei, A., Ebrahimiasl, S., Monfared, A., & Vessally, E. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances, 9(34), 19465–19482. [Link]
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Safety Operating Guide
Navigating the Handling of 5-Aminomethyl-3-phenyl-oxazolidin-2-one Hydrochloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper handling of novel chemical entities is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride, a compound belonging to the pharmacologically significant oxazolidinone class. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a conservative approach to safety, based on the known hazards of structurally similar compounds and general principles of chemical hygiene, is essential.
Understanding the Hazard Profile: A Data-Driven Approach
Due to the novelty of this compound, we will extrapolate its potential hazards from a closely related analogue, (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this analogue is associated with the following hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the hydrochloride salt also introduces a corrosive potential, particularly in the presence of moisture. Therefore, all handling procedures must be designed to mitigate these risks of oral toxicity, skin and eye irritation, respiratory tract irritation, and potential corrosion.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the compound's hazard profile.
| PPE Category | Minimum Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against splashes of the compound, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. | Prevents skin contact, which can lead to irritation.[4] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects the skin and personal clothing from spills and contamination.[5] Flame-resistant material is a best practice in a laboratory setting with multiple chemical hazards. |
| Respiratory Protection | To be used in a certified chemical fume hood. If handling outside of a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection (e.g., a NIOSH-approved respirator with cartridges for organic vapors and acid gases). | The compound may cause respiratory irritation.[1] Working in a fume hood is the primary engineering control to prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area within a certified chemical fume hood to control airborne particulates.
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is available and in good condition. An emergency eyewash and safety shower must be readily accessible.[6]
-
Weighing: When weighing the compound, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance. Use gentle scooping techniques to minimize dust generation.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical irritants is readily available.
Dissolution and Reaction Setup:
-
Solvent Addition: Add solvents to the solid compound slowly and carefully to avoid splashing.
-
Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed to prevent the release of vapors.
-
Labeling: All containers holding the compound, whether in solid or solution form, must be clearly labeled with its full chemical name and any known hazard warnings.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container. Do not mix this waste with non-hazardous trash.[7][8]
-
Container Selection: Use a clearly labeled, leak-proof container for all hazardous waste. The container should be compatible with the chemical nature of the waste.[9]
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste. Do not pour any solution containing this compound down the drain.[10]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling the target compound.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.
References
-
PubChem. (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride. National Center for Biotechnology Information. [Link]
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Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Occupational Safety and Health Administration (OSHA). Toxic, Irritative, and Corrosive Gases and Liquids. U.S. Department of Labor. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-Oxazolidinone. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
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Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. U.S. Department of Labor. [Link]
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University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]
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Michigan State University, Environmental Health & Safety. (n.d.). A Guide to Working with Corrosive Substances. [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]
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Angene Chemical. (2024). Safety Data Sheet. [Link]
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Princeton University, Environmental Health and Safety. (2020). Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]
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DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. [Link]
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Northwestern University, Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]
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Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
